Product packaging for 2-Butoxyethanethiol(Cat. No.:)

2-Butoxyethanethiol

Cat. No.: B13524435
M. Wt: 134.24 g/mol
InChI Key: NSBQEXGAGSBJGY-UHFFFAOYSA-N
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Description

2-Butoxyethanethiol is a useful research compound. Its molecular formula is C6H14OS and its molecular weight is 134.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14OS B13524435 2-Butoxyethanethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

2-butoxyethanethiol

InChI

InChI=1S/C6H14OS/c1-2-3-4-7-5-6-8/h8H,2-6H2,1H3

InChI Key

NSBQEXGAGSBJGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCS

Origin of Product

United States

Foundational & Exploratory

2-Butoxyethanethiol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 2-Butoxyethanethiol is limited in publicly available literature. This guide is therefore based on established chemical principles, data from analogous compounds, and predictive modeling. All quantitative data and experimental protocols should be considered predictive and require experimental validation.

This technical guide provides a comprehensive overview of the predicted chemical structure, properties, and potential experimental methodologies for this compound. It is intended for researchers, scientists, and drug development professionals who may be interested in this compound for various applications.

Chemical Structure and Identification

This compound is an organic compound containing a butyl ether group and a terminal thiol (mercaptan) group.

Chemical Structure:

Table 1: Compound Identification

IdentifierPredicted Value
IUPAC Name 2-(Butoxy)ethane-1-thiol
Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
CAS Number Not assigned
SMILES CCCCOCCS

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its structure and comparison with related compounds like 2-butoxyethanol and other alkyl thiols.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point 180-190 °CExpected to be higher than 2-butoxyethanol due to the larger sulfur atom.
Melting Point < -50 °CLikely a low melting point, similar to other short-chain thiols.
Density 0.92 - 0.95 g/mLSlightly denser than 2-butoxyethanol.
Vapor Pressure < 1 mmHg at 20°CExpected to be a relatively low volatility liquid.
Solubility in Water Slightly solubleThe ether linkage increases water solubility compared to a simple alkanethiol, but the butyl group limits it.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5Indicates a moderate degree of lipophilicity.
pKa of Thiol Group 9.5 - 10.5Typical pKa for an aliphatic thiol.

Predicted Spectroscopic Data

Predictive models can provide an estimation of the spectral characteristics of this compound, which are crucial for its identification and characterization.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR δ (ppm): 0.9 (t, 3H, -CH₃), 1.3-1.6 (m, 4H, -CH₂-CH₂-), 2.5-2.7 (q, 2H, -CH₂-SH), 3.4-3.6 (t, 2H, -O-CH₂-), 3.6-3.8 (t, 2H, -O-CH₂-CH₂-SH), ~1.3 (t, 1H, -SH)
¹³C NMR δ (ppm): ~14 (-CH₃), ~19 (-CH₂-), ~31 (-CH₂-), ~25 (-CH₂-SH), ~70 (-O-CH₂-), ~72 (-O-CH₂-CH₂-SH)
IR Spectroscopy ν (cm⁻¹): 2950-2850 (C-H stretch), 2550-2600 (S-H stretch, weak), 1100-1150 (C-O stretch)
Mass Spectrometry m/z: Molecular ion [M]⁺ at 134. Fragments corresponding to loss of SH, butoxy group, and cleavage of the C-O and C-S bonds.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies that can be adapted for its synthesis and analysis.

Synthesis of this compound

A plausible synthetic route to this compound is the reaction of 2-butoxyethyl bromide with a sulfur nucleophile, such as sodium hydrosulfide.

Reaction:

CH₃(CH₂)₃OCH₂CH₂Br + NaSH → CH₃(CH₂)₃OCH₂CH₂SH + NaBr

Detailed Methodology:

  • Preparation of Sodium Hydrosulfide: In a three-necked flask equipped with a stirrer, condenser, and gas inlet, dissolve sodium sulfide nonahydrate in degassed water. Bubble hydrogen sulfide gas through the solution until saturation to form sodium hydrosulfide.

  • Nucleophilic Substitution: To the freshly prepared aqueous solution of sodium hydrosulfide, add 2-butoxyethyl bromide dropwise with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting bromide.

  • Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis_of_2_Butoxyethanethiol cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products 2-Butoxyethyl_Bromide 2-Butoxyethyl Bromide Nucleophilic_Substitution Nucleophilic Substitution (SN2) 2-Butoxyethyl_Bromide->Nucleophilic_Substitution Sodium_Hydrosulfide Sodium Hydrosulfide (NaSH) Sodium_Hydrosulfide->Nucleophilic_Substitution Solvent Solvent (e.g., Water/Ethanol) Solvent->Nucleophilic_Substitution Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Nucleophilic_Substitution Stirring Vigorous Stirring Stirring->Nucleophilic_Substitution This compound This compound Nucleophilic_Substitution->this compound Sodium_Bromide Sodium Bromide (NaBr) Nucleophilic_Substitution->Sodium_Bromide

Analytical Methods

A combination of chromatographic and spectroscopic techniques would be suitable for the analysis and characterization of this compound.[1][2][3]

Detailed Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

    • GC Conditions: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). Program the oven temperature from a low initial temperature (e.g., 50°C) with a ramp to a final temperature (e.g., 250°C) to ensure good separation.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-300.

    • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum, including the molecular ion and characteristic fragment ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: Acquire a proton NMR spectrum. Chemical shifts, splitting patterns, and integration values will confirm the proton environment.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands for the S-H bond (weak, around 2550-2600 cm⁻¹), C-H bonds (2850-2950 cm⁻¹), and the C-O ether linkage (1100-1150 cm⁻¹).[4][5]

Analytical_Workflow_for_2_Butoxyethanethiol cluster_sample Sample cluster_separation Separation & Identification cluster_structure Structural Elucidation cluster_data Data Analysis Sample_Preparation Sample Preparation (Dilution/Dissolution) GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample_Preparation->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR IR Infrared Spectroscopy (IR) Sample_Preparation->IR Purity_Assessment Purity Assessment GC_MS->Purity_Assessment Structural_Confirmation Structural Confirmation GC_MS->Structural_Confirmation Mass Spectrum NMR->Structural_Confirmation Chemical Shifts & Coupling Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Vibrational Frequencies

Predicted Reactivity and Stability

  • Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents will likely convert it to the corresponding disulfide (2,2'-bis(butoxyethoxy)disulfide). Stronger oxidizing agents can oxidize it further to a sulfonic acid.

  • Thiol-Ene Reaction: The thiol group can participate in thiol-ene reactions with alkenes, which is a useful method for surface modification and polymer synthesis.

  • Acidity and Nucleophilicity: The thiol proton is weakly acidic and can be deprotonated by a strong base to form a thiolate anion. This thiolate is a strong nucleophile and can participate in various nucleophilic substitution and addition reactions.

  • Stability: The compound is expected to be stable under normal storage conditions, but should be protected from strong oxidizing agents and high temperatures.

Potential Biological Activity and Toxicology (Predictive)

Direct toxicological data for this compound is unavailable. However, based on its structure, some predictions can be made.

  • Toxicity: Thiols, in general, can exhibit toxicity through various mechanisms, including the generation of reactive oxygen species.[6][7] The butoxyethanol moiety is known to have hematotoxic and irritant properties. Therefore, this compound should be handled with appropriate safety precautions.

  • Metabolism: It is plausible that the metabolism of this compound would involve oxidation of the sulfur atom and/or cleavage of the ether bond, followed by further degradation and excretion.

  • Signaling Pathways: There is no information to suggest the involvement of this compound in specific signaling pathways. Research in this area would be necessary to elucidate any biological activity.

Conclusion

This compound is a molecule with interesting potential due to its bifunctional nature, combining the properties of a thiol and a butyl ether. While a comprehensive experimental profile is yet to be established, this predictive guide provides a foundational understanding of its likely chemical and physical properties. The outlined synthetic and analytical methodologies offer a starting point for researchers interested in exploring this compound further. All predictive data presented herein should be used as a guide and must be validated through rigorous experimentation.

References

An In-Depth Technical Guide to the Synthesis of 2-Butoxyethanethiol for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable two-step method for the synthesis of 2-Butoxyethanethiol. The procedure is designed to be accessible to individuals with a foundational understanding of organic synthesis. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of the commercially available and relatively inexpensive starting material, 2-Butoxyethanol, into an alkyl halide intermediate, specifically 2-Butoxyethyl bromide. This is a crucial step as it transforms the hydroxyl group, which is a poor leaving group, into a bromide, which is an excellent leaving group for subsequent nucleophilic substitution.

The second step is a nucleophilic substitution reaction where the synthesized 2-Butoxyethyl bromide is treated with thiourea. This reaction proceeds through an S-(2-butoxyethyl)isothiouronium bromide intermediate. The intermediate is then hydrolyzed under basic conditions to yield the final product, this compound. This method is a common and effective way to introduce a thiol group into an organic molecule.

Below is a logical diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Thiolation 2-Butoxyethanol 2-Butoxyethanol 2-Butoxyethyl bromide 2-Butoxyethyl bromide 2-Butoxyethanol->2-Butoxyethyl bromide PBr3 or HBr S-(2-butoxyethyl)isothiouronium bromide S-(2-butoxyethyl)isothiouronium bromide 2-Butoxyethyl bromide->S-(2-butoxyethyl)isothiouronium bromide Thiourea This compound This compound S-(2-butoxyethyl)isothiouronium bromide->this compound NaOH (aq) G 2-Butoxyethanol 2-Butoxyethanol 2-Butoxyethyl bromide 2-Butoxyethyl bromide 2-Butoxyethanol->2-Butoxyethyl bromide PBr3 (SN2 Reaction) Isothiouronium Salt Isothiouronium Salt 2-Butoxyethyl bromide->Isothiouronium Salt Thiourea (SN2 Reaction) This compound This compound Isothiouronium Salt->this compound NaOH (Hydrolysis)

Technical Guide: 2-Butoxyethanethiol (2-(butylthio)ethanol)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 5331-37-3

Synonyms: 2-(butylthio)ethanol, 2-(butylsulfanyl)ethan-1-ol, 2-Hydroxyethyl butyl sulfide, Butyl 2-Hydroxyethyl Sulfide

This technical guide provides comprehensive information on the chemical and physical properties, safety data, and general handling protocols for 2-Butoxyethanethiol, a sulfur-containing organic compound used in research and as a synthesis intermediate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₆H₁₄OS[1]
Molecular Weight 134.24 g/mol [1][2]
Boiling Point 218.6 °C at 760 mmHg (estimated)[3][4][5]
Flash Point 107.1 °C (225.0 °F) (estimated)[3][5]
Density 0.965 g/cm³[4]
Water Solubility 5433 mg/L at 25 °C (estimated)[3][5]
logP (o/w) 1.659 (estimated)[3][5]
Vapor Pressure 0.026 mmHg at 25 °C (estimated)[3][5]

Safety and Hazard Information

This compound presents several hazards that require careful handling in a laboratory setting. The GHS classification information from aggregated sources indicates potential for acute oral toxicity and serious eye damage[2].

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[2]
Causes serious eye damageSerious eye damage/eye irritation (Category 1)[2]

Note: Some suppliers state that the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard and that toxicity has not been fully determined[3]. Due to this conflicting information, it is prudent to handle the compound with care, assuming the more stringent hazard classifications are accurate.

Experimental Protocols

General Handling and Storage Workflow

The following diagram illustrates a standard workflow for the safe handling and storage of this compound in a research environment.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a well-ventilated fume hood b->c Proceed to handling d Dispense required amount c->d e Keep container tightly closed when not in use d->e h Collect waste in a designated, labeled container d->h Generate waste f Store in a cool, dry, well-ventilated area e->f After use g Keep away from incompatible materials (e.g., strong oxidizing agents) f->g i Dispose of waste according to institutional and local regulations h->i

Safe handling and storage workflow for this compound.

Hazard Relationship Diagram

The following diagram illustrates the logical relationships between the identified hazards of this compound.

G Hazard Profile of this compound cluster_hazards Primary Hazards cluster_precautions Recommended Precautions compound This compound (CAS: 5331-37-3) oral_toxicity Harmful if Swallowed (Acute Oral Toxicity - Cat. 4) compound->oral_toxicity eye_damage Causes Serious Eye Damage (Serious Eye Damage - Cat. 1) compound->eye_damage ventilation Use in a well-ventilated area (Fume Hood) compound->ventilation ingestion Do not eat, drink, or smoke when handling oral_toxicity->ingestion hygiene Wash hands thoroughly after handling oral_toxicity->hygiene ppe Wear appropriate PPE (Safety Goggles, Gloves, Lab Coat) eye_damage->ppe

References

Technical Guide: Physicochemical Properties of 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a technical overview of the known physicochemical properties of 2-Butoxyethanethiol (CAS No. 38550-68-2). It addresses the current scarcity of experimentally determined data in public scientific literature and databases. In lieu of specific data, this guide details the standardized experimental protocols, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines, that are essential for the comprehensive characterization of this compound. This serves as a foundational resource for researchers requiring these properties for modeling, safety assessment, or further developmental work.

Introduction and Statement on Data Availability

This compound is a thiol compound with the chemical structure CH₃(CH₂)₃OCH₂CH₂SH. Its structure, featuring both a butyl ether group and a terminal thiol group, suggests properties influenced by both functionalities, including moderate polarity and a characteristic thiol odor.

A thorough review of scientific databases and literature reveals a significant lack of publicly available, experimentally determined physicochemical data for this compound. This guide is therefore structured to provide researchers with the necessary methodological framework to obtain this critical data in a standardized, reproducible manner. Computational or predicted properties were also not readily found, emphasizing the need for empirical determination.

Chemical Identity

IUPAC Name This compound
Synonyms Ethane, 1-(butylthio)-2-methoxy-
CAS Number 38550-68-2
Molecular Formula C₆H₁₄OS
Molecular Weight 134.24 g/mol
Chemical Structure CH₃CH₂CH₂CH₂OCH₂CH₂SH

Physicochemical Properties

The following table summarizes the key physicochemical properties for this compound. Due to the aforementioned data scarcity, the status of most properties is listed as "Not available in public literature." The subsequent sections will detail the standard protocols for determining these values.

PropertyValueUnits
Melting Point Not available in public literature°C / K
Boiling Point Not available in public literature°C / K
Density Not available in public literatureg/cm³ or kg/m ³
Vapor Pressure Not available in public literaturePa or mmHg
Water Solubility Not available in public literatureg/L or mg/L
Flash Point Not available in public literature°C / K

Standardized Experimental Protocols for Physicochemical Characterization

To address the data gaps for this compound, researchers should employ standardized testing methods to ensure the data generated is accurate, reliable, and comparable across different laboratories. The OECD Guidelines for the Testing of Chemicals are the international standard for this purpose.[1]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.[2][3][4] Several methods are recommended, and the choice depends on the required accuracy and sample amount.

  • Methodology Overview (Ebulliometer Method):

    • Apparatus: An ebulliometer, a device designed for precise boiling point measurement, is used. It often includes a Cottrell pump to ensure the thermometer is bathed in a mixture of vapor and boiling liquid, preventing errors from superheating.[5]

    • Procedure: A sample of this compound is placed in the ebulliometer. The apparatus is heated, and the liquid is brought to a steady boil. The temperature of the vapor-liquid equilibrium is measured using a calibrated temperature sensor.

    • Pressure Correction: The ambient atmospheric pressure is recorded. If it deviates from the standard pressure (101.325 kPa), the observed boiling point is corrected using the Clausius-Clapeyron equation or standardized charts.

    • Data Reporting: The final report should include the corrected boiling point, the pressure at which the measurement was taken, and a description of the substance's behavior during boiling.[6]

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit volume. For a liquid like this compound, several reliable methods are available.[7][8]

  • Methodology Overview (Oscillating Densimeter Method):

    • Principle: This method uses a U-shaped tube that is oscillated at its characteristic frequency. This frequency changes when the tube is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.[9][10]

    • Procedure: The instrument is first calibrated using two substances of known density, such as dry air and degassed, purified water. A small, precise volume of this compound is then injected into the clean, dry oscillating tube. The instrument's temperature is precisely controlled, typically at 20°C.

    • Measurement: The stable oscillation period is measured, and the instrument's software calculates the density.

    • Data Reporting: The density value should be reported along with the temperature at which it was measured (e.g., g/cm³ at 20°C). At least two measurements should be performed.[9][11]

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility. It is a critical parameter for assessing inhalation exposure and environmental fate.[12][13]

  • Methodology Overview (Static Method):

    • Principle: A sample of the substance is placed in a thermostatically controlled container connected to a pressure measuring device. The system is evacuated to remove air. The pressure of the vapor in equilibrium with the liquid is then measured at a specific temperature.

    • Procedure: A small amount of degassed this compound is introduced into the measurement cell. The cell is sealed and brought to the desired temperature (e.g., 20°C or 25°C). The system is allowed to reach equilibrium.

    • Measurement: The pressure is read from a manometer or pressure transducer. To establish the vapor pressure curve, measurements should be taken at a minimum of two to three different temperatures.[12][13][14][15]

    • Data Reporting: The vapor pressure (in Pascals) should be reported for each temperature.[5][12]

Water Solubility Determination (OECD Guideline 105)

Water solubility is the maximum concentration of a chemical that can dissolve in pure water at a specific temperature, representing a key factor in environmental distribution and bioavailability.[16][17]

  • Methodology Overview (Flask Method):

    • Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

    • Procedure: An amount of this compound in excess of its expected solubility is added to a flask containing purified water. The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for an extended period (e.g., 24-48 hours) to ensure saturation is reached.

    • Analysis: After agitation, the mixture is allowed to settle to separate the undissolved portion. The aqueous phase is then carefully sampled, typically after centrifugation or filtration, and its concentration is quantified using a validated analytical technique such as gas chromatography (GC).[18][19]

    • Data Reporting: The water solubility is reported as mass per volume (e.g., g/L or mg/L) at the specified temperature.[20]

Flash Point Determination (EU Regulation A.9 / ASTM D3828)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. It is a critical measure of flammability and safety.[21]

  • Methodology Overview (Small Scale Closed-Cup Method):

    • Principle: A small volume of the sample is heated in a closed cup. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.[22]

    • Procedure: A small, specified volume (typically 2-4 mL) of this compound is placed into the test cup of a small scale closed-cup apparatus. The sample is heated at a controlled rate.

    • Measurement: At regular temperature intervals, a test flame or electric arc is applied to the opening of the cup. The observation of a distinct flash inside the cup marks the flash point.[23]

    • Data Reporting: The flash point temperature is recorded and corrected for barometric pressure.

Mandatory Visualizations

G cluster_0 Physicochemical Property Determination Workflow start Obtain Pure Sample (this compound) boiling_point Determine Boiling Point (OECD 103) start->boiling_point density Determine Density (OECD 109) start->density vapor_pressure Determine Vapor Pressure (OECD 104) start->vapor_pressure solubility Determine Water Solubility (OECD 105) start->solubility flash_point Determine Flash Point (EU A.9) start->flash_point data_analysis Compile and Analyze Data boiling_point->data_analysis density->data_analysis vapor_pressure->data_analysis solubility->data_analysis flash_point->data_analysis end Complete Physicochemical Profile data_analysis->end

Caption: Workflow for Physicochemical Characterization.

As this compound is not a known signaling molecule, a signaling pathway diagram is not applicable.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal reaction mechanisms of 2-Butoxyethanethiol, a molecule of interest in various chemical and pharmaceutical contexts. By virtue of its bifunctional nature, possessing both a thiol and an ether group, this compound exhibits a versatile reactivity profile. This document will explore the fundamental transformations this compound can undergo, including nucleophilic substitution, oxidation, and ether cleavage, as well as its participation in Michael additions and thiol-ene "click" reactions. Detailed reaction pathways, experimental protocols, and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound (C₄H₉OCH₂CH₂SH) is a sulfur-containing organic compound characterized by a butyl ether tail and a terminal thiol group. This unique structure imparts dual reactivity, making it a versatile building block in organic synthesis and a molecule of interest in drug development, where thiol groups are often implicated in biological activity and metabolic pathways. Understanding the reaction mechanisms of this compound is paramount for its effective utilization and for predicting its behavior in complex chemical and biological systems. This guide will systematically dissect the key reaction pathways available to this molecule.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by its thiol (-SH) and ether (-O-) functional groups.

Nucleophilic Substitution at the Sulfur Atom

The thiol group of this compound is weakly acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile and can readily participate in Sₙ2 reactions with suitable electrophiles, such as primary alkyl halides. This reaction, analogous to the Williamson ether synthesis, leads to the formation of a thioether.

Signaling Pathway: Nucleophilic Substitution (Sₙ2)

sn2_reaction This compound This compound 2-Butoxyethanethiolate 2-Butoxyethanethiolate This compound->2-Butoxyethanethiolate Deprotonation Base Base Base->2-Butoxyethanethiolate Protonated_Base Base-H+ Thioether 2-Butoxyethyl-S-R' 2-Butoxyethanethiolate->Thioether Sₙ2 Attack Alkyl_Halide R'-X Alkyl_Halide->Thioether Salt NaX

Caption: Sₙ2 reaction of this compound to form a thioether.

Oxidation of the Thiol Group

The thiol group is susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), facilitate the coupling of two thiol molecules to form a disulfide. This reaction proceeds through a thiyl radical or a sulfenyl intermediate. Stronger oxidizing agents can further oxidize the thiol to sulfonic acid.

Signaling Pathway: Oxidation to Disulfide

oxidation_reaction Thiol1 This compound Disulfide Disulfide Thiol1->Disulfide Thiol2 This compound Thiol2->Disulfide Oxidizing_Agent [O] Oxidizing_Agent->Disulfide Oxidative Coupling Water H₂O

Caption: Oxidation of this compound to its corresponding disulfide.

Acid-Catalyzed Cleavage of the Ether Bond

While generally stable, the ether linkage in this compound can be cleaved under harsh conditions using strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI).[1][2][3] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the alkyl groups attached to the ether oxygen. For a primary ether like this compound, the reaction likely proceeds through an Sₙ2 mechanism.

Signaling Pathway: Acid-Catalyzed Ether Cleavage

ether_cleavage Ether This compound Protonated_Ether Protonated_Ether Ether->Protonated_Ether Protonation Acid HBr Acid->Protonated_Ether Alcohol 2-Mercaptoethanol Protonated_Ether->Alcohol Sₙ2 Attack by Br⁻ Alkyl_Halide 1-Bromobutane Protonated_Ether->Alkyl_Halide Sₙ2 Attack by Br⁻

Caption: Acid-catalyzed cleavage of the ether bond in this compound.

Michael Addition (Conjugate Addition)

As a soft nucleophile, the thiolate derived from this compound can undergo a Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds. This reaction is highly efficient for forming carbon-sulfur bonds. The reaction is typically base-catalyzed to generate the nucleophilic thiolate.[4][5][6][7][8][9][10]

Signaling Pathway: Michael Addition

michael_addition Thiolate 2-Butoxyethanethiolate Adduct Michael Adduct Thiolate->Adduct 1,4-Conjugate Addition Enone α,β-Unsaturated Carbonyl Enone->Adduct thiol_ene_workflow Start Start Mix Mix this compound, Alkene, and Photoinitiator Start->Mix Irradiate Irradiate with UV Light Mix->Irradiate Purify Purify Product Irradiate->Purify End End Purify->End

References

Solubility Profile of 2-Butoxyethanethiol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Butoxyethanethiol in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data of the analogous compound, 2-Butoxyethanol, and general principles of thiol chemistry to provide reasoned estimations. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is presented, enabling researchers to generate accurate data for their specific applications.

Estimated Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical reactions to formulation development. This compound, with its combination of a polar thiol group and a nonpolar butoxyethyl chain, is expected to exhibit a versatile solubility profile.

The following table presents the estimated solubility of this compound in a range of common organic solvents at ambient temperature. These estimations are based on the known high miscibility of its alcohol analog, 2-Butoxyethanol, and the general principle that thiols are slightly less polar and less capable of hydrogen bonding than their corresponding alcohols, which may lead to slightly reduced solubility in highly polar solvents and potentially enhanced solubility in nonpolar solvents.

Disclaimer: The following data are estimations and should be confirmed by experimental measurement for any critical application.

Solvent ClassificationSolventEstimated Solubility of this compoundRationale for Estimation
Polar Protic MethanolMiscible2-Butoxyethanol is miscible. The thiol is expected to maintain high solubility due to dipole-dipole interactions.
EthanolMiscibleSimilar to methanol, high solubility is anticipated.[1][2][3][4][5][6]
Polar Aprotic AcetoneMiscible2-Butoxyethanol is miscible.[1][5] Strong dipole-dipole interactions are expected.
AcetonitrileSoluble2-Butoxyethanol is miscible. Good solubility is expected.
Dimethyl Sulfoxide (DMSO)Miscible2-Butoxyethanol is miscible. The high polarity of DMSO should readily solvate the thiol.
Nonpolar Aromatic TolueneMiscible2-Butoxyethanol is miscible. The butyl and ethyl groups of the solute will have favorable interactions with toluene.
BenzeneMiscible2-Butoxyethanol is miscible.[1][5] Similar to toluene, favorable van der Waals forces are expected.
Nonpolar Aliphatic n-HeptaneMiscible2-Butoxyethanol is miscible.[1] The nonpolar chain of the solute will drive solubility.
HexaneSolubleWhile 2-butoxyethanol is miscible, the slightly higher polarity of the thiol may lead to slightly reduced but still high solubility.
Ethers Diethyl EtherMiscible2-Butoxyethanol is miscible.[4][6] Ether-ether and ether-thiol interactions are favorable.
Halogenated DichloromethaneMiscible2-Butoxyethanol is miscible. Good solubility is expected due to dipole-dipole interactions.
Carbon TetrachlorideMiscible2-Butoxyethanol is miscible.[1][5]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

To obtain precise and reliable solubility data for this compound, the isothermal shake-flask method is recommended. This method is considered a gold standard for determining the thermodynamic equilibrium solubility of a substance in a given solvent.[7][8][9]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials or flasks with airtight screw caps (e.g., 10-20 mL)

  • Constant temperature orbital shaker or water bath with shaking capabilities

  • Centrifuge (if required for phase separation)

  • Syringes and syringe filters (chemically compatible with the solvents)

  • Calibrated positive displacement pipettes

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrumentation for quantification.

  • Volumetric flasks and other standard laboratory glassware.

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to create a calibration curve for quantification.

  • Sample Preparation: a. Add a known volume (e.g., 5 mL) of the selected organic solvent to several vials. b. Add an excess amount of this compound to each vial. The presence of a visible excess of the solute is necessary to ensure that equilibrium with a saturated solution is reached.

  • Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). c. Agitate the vials for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the optimal equilibration time (typically 24 to 72 hours).

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for a prolonged period (e.g., 24 hours) to allow for the separation of the undissolved solute from the saturated solution. b. If necessary, centrifuge the vials at the same temperature to facilitate the separation of the excess solute.

  • Sampling and Dilution: a. Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. b. Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets. c. Accurately weigh the volumetric flask with the collected aliquot. d. Dilute the aliquot to a known volume with the same organic solvent to bring the concentration within the range of the calibration curve.

  • Quantification: a. Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID). b. Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results A Prepare Standard Solutions J Analyze by GC (or other method) A->J B Add Solvent to Vials C Add Excess this compound B->C D Seal Vials C->D E Agitate at Constant Temperature D->E F Allow to Settle E->F G Centrifuge (Optional) F->G H Sample and Filter Supernatant G->H I Dilute Sample H->I I->J K Calculate Solubility from Calibration Curve J->K

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 2-Butoxyethanethiol and a detailed methodology for calculating its theoretical yield. The synthesis is presented as a two-step process, commencing with the formation of an S-(2-butoxyethyl) ethanethioate intermediate, followed by its hydrolysis to the target thiol. This document outlines detailed experimental protocols, presents all quantitative data in tabular format for clarity, and includes a visual representation of the theoretical yield calculation workflow.

Introduction to the Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. This approach avoids the direct use of the volatile and odorous target thiol. The first step involves a nucleophilic substitution reaction between 2-butoxyethyl bromide and potassium thioacetate to form the stable intermediate, S-(2-butoxyethyl) ethanethioate. The subsequent step is the hydrolysis of this thioester under basic conditions to yield the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of thioacetates and their subsequent hydrolysis.

Step 1: Synthesis of S-(2-butoxyethyl) ethanethioate

This procedure details the nucleophilic substitution reaction to form the thioacetate intermediate.

Reaction Scheme:

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thioacetate (1.14 g, 10 mmol) in 50 mL of anhydrous ethanol.

  • To this solution, add 2-butoxyethyl bromide (1.81 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of diethyl ether and 50 mL of water.

  • Separate the organic layer, and wash it sequentially with 25 mL of water and 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-(2-butoxyethyl) ethanethioate. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound (Hydrolysis of S-(2-butoxyethyl) ethanethioate)

This procedure outlines the deprotection of the thioacetate to yield the final thiol product.[1]

Reaction Scheme:

Methodology:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude S-(2-butoxyethyl) ethanethioate (1.76 g, 10 mmol) in 20 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 5 mL of deionized water.

  • Add the sodium hydroxide solution dropwise to the thioacetate solution.

  • Heat the reaction mixture to reflux for 2 hours.[1]

  • Cool the mixture to room temperature and neutralize it with a 2 M hydrochloric acid solution until it reaches a pH of approximately 7.

  • Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether and 20 mL of water.

  • Separate the organic layer and wash it with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield this compound. Due to the volatility and odor of the product, it is advisable to handle it in a well-ventilated fume hood.

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equations and requires the identification of the limiting reactant.

Step-by-Step Calculation:
  • Calculate the moles of each reactant.

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Identify the limiting reactant for each step. The limiting reactant is the reactant that is completely consumed first in a chemical reaction. It is determined by comparing the mole ratio of the reactants to the stoichiometric ratio in the balanced equation.

  • Calculate the theoretical moles of the product. The moles of the product are calculated based on the moles of the limiting reactant and the stoichiometry of the reaction.

  • Calculate the theoretical yield in grams.

    • Theoretical Yield (g) = Moles of Product × Molar Mass of Product ( g/mol )

Example Calculation (for the overall synthesis):

Let's assume we start with 1.81 g of 2-butoxyethyl bromide and 1.14 g of potassium thioacetate for the first step, and carry the entire product from the first step to the second step, where we use 0.80 g of sodium hydroxide.

Step 1: Synthesis of S-(2-butoxyethyl) ethanethioate

  • Moles of 2-butoxyethyl bromide: 1.81 g / 181.07 g/mol = 0.01 mol

  • Moles of potassium thioacetate: 1.14 g / 114.21 g/mol = 0.01 mol

  • Stoichiometry: The reaction is 1:1. Since we start with equal molar amounts, neither is in excess, and both are limiting reactants.

  • Theoretical moles of S-(2-butoxyethyl) ethanethioate: 0.01 mol

  • Theoretical yield of S-(2-butoxyethyl) ethanethioate: 0.01 mol × 176.27 g/mol = 1.76 g

Step 2: Synthesis of this compound

  • Moles of S-(2-butoxyethyl) ethanethioate (from Step 1): 0.01 mol (assuming 100% yield from the first step)

  • Moles of sodium hydroxide: 0.80 g / 40.00 g/mol = 0.02 mol

  • Stoichiometry: The reaction is 1:1. We have 0.01 mol of the thioacetate and 0.02 mol of sodium hydroxide. Therefore, S-(2-butoxyethyl) ethanethioate is the limiting reactant.

  • Theoretical moles of this compound: 0.01 mol

  • Overall Theoretical Yield of this compound: 0.01 mol × 134.24 g/mol = 1.34 g

Data Presentation

The following table summarizes the quantitative data for the reactants and products involved in the synthesis of this compound.

CompoundChemical FormulaMolar Mass ( g/mol )Role in Synthesis
2-Butoxyethyl bromideC₆H₁₃BrO181.07Reactant (Step 1)
Potassium thioacetateC₂H₃KOS114.21Reactant (Step 1)
S-(2-butoxyethyl) ethanethioateC₈H₁₆O₂S176.27Intermediate Product
Potassium bromideKBr119.00Byproduct (Step 1)
Sodium hydroxideNaOH40.00Reactant (Step 2)
This compoundC₆H₁₄OS134.24Final Product
Sodium acetateC₂H₃NaO₂82.03Byproduct (Step 2)

Visualization of Theoretical Yield Calculation

The logical workflow for determining the theoretical yield of this compound is illustrated in the following diagram.

Theoretical_Yield_Calculation cluster_step1 Step 1: Thioacetate Synthesis cluster_step2 Step 2: Thiol Synthesis (Hydrolysis) A Mass of 2-Butoxyethyl bromide E Moles of 2-Butoxyethyl bromide A->E B Molar Mass of 2-Butoxyethyl bromide B->E C Mass of Potassium thioacetate F Moles of Potassium thioacetate C->F D Molar Mass of Potassium thioacetate D->F G Identify Limiting Reactant (Step 1) E->G F->G H Theoretical Moles of S-(2-butoxyethyl) ethanethioate G->H J Theoretical Yield of Intermediate (g) H->J N Identify Limiting Reactant (Step 2) H->N I Molar Mass of S-(2-butoxyethyl) ethanethioate I->J K Mass of Sodium hydroxide M Moles of Sodium hydroxide K->M L Molar Mass of Sodium hydroxide L->M M->N O Theoretical Moles of This compound N->O Q Overall Theoretical Yield of this compound (g) O->Q P Molar Mass of This compound P->Q

Caption: Logical workflow for the theoretical yield calculation of this compound.

References

The Enigmatic History of 2-Butoxyethanethiol: A Review of Available Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals delving into the landscape of organosulfur compounds may encounter a notable silence when investigating the discovery and history of 2-Butoxyethanethiol. Despite its well-defined structure, a comprehensive review of publicly available scientific literature and patent databases reveals a conspicuous absence of a detailed historical record for this specific molecule. This in-depth guide consolidates the available information, which primarily consists of general synthetic principles rather than a specific historical narrative, and proposes a plausible synthesis pathway based on established chemical reactions.

There is a significant lack of specific historical data regarding the initial synthesis, discovery, and key developmental milestones of this compound in the searched scientific and patent literature. The compound is not associated with any prominent researchers or large-scale industrial development, suggesting it may not have been a focus of major research initiatives or commercial applications to date.

Plausible Synthetic Pathway

Proposed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established chemical principles. This protocol is illustrative and has not been sourced from a specific historical document concerning this compound.

Reaction:

Materials:

  • 2-Butoxyethyl bromide

  • Sodium hydrosulfide (NaSH)

  • Ethanol (or another suitable polar aprotic solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Diethyl ether (for extraction)

Procedure:

  • Sodium hydrosulfide is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • 2-Butoxyethyl bromide is added dropwise to the stirred solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the reaction goes to completion.

  • The reaction mixture is then cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is acidified with dilute hydrochloric acid and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

Quantitative Data

Due to the lack of specific literature on this compound, a table of its experimentally determined physical and chemical properties cannot be provided. However, based on its structure, the following properties can be estimated:

PropertyEstimated Value
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Boiling PointExpected to be in the range of 150-180 °C
DensityExpected to be slightly less than 1 g/mL
SolubilityLikely to be sparingly soluble in water, soluble in organic solvents
Spectral Data (Predicted)
1H NMRSignals corresponding to butyl and ethyl protons, and a characteristic thiol proton signal.
13C NMRSix distinct carbon signals.
IRCharacteristic C-S and S-H stretching vibrations.

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a two-step logical process, starting from the more common precursor, 2-butoxyethanol.

G 2-Butoxyethanol 2-Butoxyethanol 2-Butoxyethyl_bromide 2-Butoxyethyl_bromide 2-Butoxyethanol->2-Butoxyethyl_bromide PBr3 or HBr This compound This compound 2-Butoxyethyl_bromide->this compound NaSH

Caption: Proposed synthetic route to this compound.

Conclusion

Spectroscopic and Synthetic Profile of 2-Butoxyethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Butoxyethanethiol is an organic compound featuring both an ether and a thiol functional group. This guide provides a detailed overview of its predicted spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental data in public databases, this document focuses on predicted values and established methodologies to aid researchers, scientists, and drug development professionals in the characterization and synthesis of this and similar molecules.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on computational models and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65t2H-O-CH₂ -CH₂-SH
~3.50t2H-O-CH₂ -CH₂-CH₃
~2.70q2H-CH₂-CH₂ -SH
~1.58sextet2H-CH₂-CH₂ -CH₃
~1.40t1H-SH
~1.38sextet2H-CH₂ -CH₃
~0.92t3H-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmAssignment
~71.0-O-C H₂-CH₂-SH
~70.5-O-C H₂-CH₂-CH₃
~39.0-CH₂-C H₂-SH
~31.8-C H₂-CH₃
~19.3-O-CH₂-C H₂-CH₃
~13.8-C H₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationIntensity
2950-2850C-H (alkane) stretchStrong
2600-2550S-H (thiol) stretchWeak to Medium
1470-1450C-H bendMedium
1150-1085C-O-C (ether) stretchStrong
750-600C-S stretchWeak to Medium
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data

m/zPredicted Fragment Ion
134[M]⁺ (Molecular Ion)
101[M - SH]⁺
87[M - CH₂SH]⁺
75[CH₃(CH₂)₃O]⁺
57[CH₃(CH₂)₃]⁺
47[CH₂SH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of liquid organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: Place a drop of neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthetic Workflow

A plausible synthetic route to this compound involves a two-step process starting from the corresponding alcohol, 2-butoxyethanol. This is a common method for the preparation of thiols.

Synthesis_of_2_Butoxyethanethiol start 2-Butoxyethanol intermediate1 2-Butoxyethyl Tosylate start->intermediate1 Tosyl Chloride (TsCl), Pyridine intermediate2 S-(2-Butoxyethyl)isothiouronium Tosylate intermediate1->intermediate2 Thiourea, Ethanol product This compound intermediate2->product NaOH (aq), Heat

Caption: Synthesis of this compound.

This diagram illustrates a two-step conversion of 2-butoxyethanol to this compound. The first step involves the tosylation of the alcohol to form a good leaving group. The second step is a nucleophilic substitution with thiourea, followed by hydrolysis to yield the final thiol product. This pathway represents a standard and reliable method for synthesizing thiols from alcohols.

2-Butoxyethanethiol: A Scoping Review of Potential Research Areas for Drug Development and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Butoxyethanethiol, a molecule combining the structural features of 2-butoxyethanol and a terminal thiol group, represents a novel, unexplored chemical entity with significant potential across multiple scientific domains. While no direct research on this compound has been published to date, the well-documented properties of its constituent functional groups—the thiol and the butoxyethyl ether—provide a strong foundation for predicting its chemical behavior and potential applications. This technical guide synthesizes this foundational knowledge to propose promising avenues of research in drug development, material science, and analytical chemistry. By leveraging the known reactivity of thiols and the physicochemical properties conferred by the butoxyethyl moiety, this document outlines a roadmap for the synthesis, characterization, and application of this intriguing molecule.

Introduction: The Promise of a Bifunctional Molecule

The thiol (-SH) functional group is a cornerstone of medicinal chemistry, bestowing molecules with a diverse array of properties including antioxidant, metal-chelating, and nucleophilic capabilities.[1][2] Thiol-containing compounds are employed as radical scavengers, agents to restore cellular thiol pools, and as heavy metal antagonists.[1][2] On the other hand, the 2-butoxyethanol moiety is known for its amphiphilic nature, possessing both moderate water and oil solubility, which allows it to act as a surfactant and coupling agent.[3][4] The combination of these two functionalities in this compound suggests a molecule with unique characteristics, potentially leading to novel therapeutic agents and advanced materials. This guide will explore these potential research areas, providing a theoretical framework and practical experimental designs to unlock the potential of this compound.

Predicted Physicochemical Properties

Based on the known properties of 2-butoxyethanol and similar thiol compounds, we can extrapolate the likely physicochemical characteristics of this compound. These predicted properties are essential for designing synthetic routes and planning for its application and handling.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C6H14OSBased on the structure.
Molecular Weight 134.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to other small thiols and 2-butoxyethanol.[3]
Odor Pungent, skunk-likeCharacteristic of many thiol compounds.[5]
Boiling Point ~180-190 °CHigher than 2-butoxyethanol (171 °C) due to the heavier sulfur atom.[3]
Solubility Moderately soluble in water, miscible with organic solventsThe butoxyethyl group will confer some water solubility, while the overall nonpolar character will ensure solubility in organic solvents.[3][6]
Acidity (pKa) ~10-11Typical for an alkyl thiol, making it more acidic than the corresponding alcohol.[7]

Proposed Synthesis of this compound

Given the lack of a published synthesis for this compound, several plausible synthetic routes can be proposed based on standard organic chemistry transformations. The most direct approaches would involve the conversion of commercially available 2-butoxyethanol or its derivatives.

Synthesis from 2-Butoxyethyl Halide

A common and effective method for thiol synthesis is the nucleophilic substitution of an alkyl halide with a sulfur nucleophile.[8][9] This can be achieved in two steps from 2-butoxyethanol.

Step 1: Halogenation of 2-Butoxyethanol The hydroxyl group of 2-butoxyethanol can be converted to a good leaving group, such as a bromide or chloride.

Step 2: Nucleophilic Substitution with a Thiolating Agent The resulting 2-butoxyethyl halide can then be reacted with a source of the hydrosulfide anion (-SH) to form the thiol. To avoid the common side reaction of forming a thioether, thiourea is often used as a nucleophile, followed by hydrolysis.[8]

Experimental Protocol: Synthesis via 2-Butoxyethyl Bromide and Thiourea
  • Synthesis of 2-Butoxyethyl Bromide:

    • To a stirred solution of 2-butoxyethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-butoxyethyl bromide by distillation.

  • Synthesis of this compound:

    • Dissolve 2-butoxyethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

    • Reflux the mixture for an additional 2-3 hours to hydrolyze the isothiouronium salt.

    • Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by distillation under reduced pressure.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Thiolation Butoxyethanol 2-Butoxyethanol PBr3 PBr3 Butoxyethanol->PBr3 Reaction ButoxyethylBromide 2-Butoxyethyl Bromide PBr3->ButoxyethylBromide Thiourea Thiourea ButoxyethylBromide->Thiourea Reaction Isothiouronium Isothiouronium Salt Thiourea->Isothiouronium NaOH NaOH (Hydrolysis) Isothiouronium->NaOH Thiol This compound NaOH->Thiol Purification Purification (Distillation) Thiol->Purification

Caption: Proposed two-step synthesis of this compound.

Potential Research Areas and Applications

The unique combination of a thiol group and a butoxyethyl chain suggests several promising areas for research and application.

Drug Development and Pharmacology

The thiol group is a key player in redox biology and detoxification pathways.[2][5]

  • Antioxidant and Radioprotective Agent: Thiols are known to be excellent radical scavengers.[10] this compound could potentially mitigate oxidative stress in various disease models. Its amphiphilic nature might influence its cellular uptake and distribution.

  • Chelating Agent for Heavy Metal Toxicity: The soft sulfur atom of the thiol group has a high affinity for soft heavy metal ions like mercury, lead, and cadmium.[11][12] this compound could be investigated as a novel chelating agent. The butoxyethyl group may affect its pharmacokinetic profile and ability to cross biological membranes.

  • Modulator of Signaling Pathways: Many cellular signaling pathways are regulated by the redox state of cysteine residues in proteins. Exogenous thiols can influence these pathways. Research could explore the effect of this compound on pathways such as Keap1-Nrf2, which is a major regulator of the antioxidant response.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Inactivates BET This compound BET->ROS Scavenges BET->Keap1 Potentially modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription

Caption: Hypothetical interaction with the Keap1-Nrf2 antioxidant pathway.

Material Science and Polymer Chemistry

The reactivity of the thiol group makes it a valuable tool in material science.

  • Corrosion Inhibitor: Thiols can form protective layers on metal surfaces, inhibiting corrosion. The butoxyethyl group may enhance its solubility in corrosive media and improve the quality of the protective film.

  • Monomer for Polymer Synthesis: The thiol group can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are highly efficient and versatile methods for polymer synthesis.[13][14] this compound could be used to create polymers with tailored properties, such as unique solubility, thermal stability, or biocompatibility.

Analytical Chemistry
  • Derivatizing Agent: The nucleophilic thiol group can be used to "tag" other molecules, facilitating their detection and quantification.

  • Component of Chemical Sensors: Thiols can be immobilized on surfaces (e.g., gold nanoparticles) to create sensors for detecting various analytes.

Proposed Experimental Workflows

To explore the potential of this compound, a structured research plan is necessary.

Research_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Application Evaluation cluster_advanced Advanced Studies Synthesis Synthesize this compound Characterization Full Spectroscopic Characterization Synthesis->Characterization Antioxidant_Assay In vitro Antioxidant Assays (e.g., DPPH, ABTS) Characterization->Antioxidant_Assay Chelation_Study Heavy Metal Chelation Studies (e.g., UV-Vis, ICP-MS) Characterization->Chelation_Study Corrosion_Test Corrosion Inhibition Tests (e.g., Electrochemical Impedance) Characterization->Corrosion_Test Polymerization Thiol-Ene Polymerization with various 'enes' Characterization->Polymerization Cell_Culture Cell-based Toxicity and Efficacy Studies Antioxidant_Assay->Cell_Culture Material_Properties Characterization of Polymer Properties Polymerization->Material_Properties

Caption: A logical workflow for the investigation of this compound.

Conclusion

This compound stands as a promising yet unexplored molecule at the intersection of medicinal chemistry and material science. By leveraging the known properties of its constituent functional groups, a clear and compelling research path emerges. The proposed synthetic routes provide a starting point for its creation, while the outlined potential applications in drug development as an antioxidant and chelating agent, and in material science as a corrosion inhibitor and polymer building block, highlight the breadth of its potential. This technical guide serves as a call to action for the research community to investigate this compound, a molecule with the potential to contribute significantly to both human health and materials innovation.

References

Methodological & Application

Application Notes and Protocols for 2-Butoxyethanethiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Butoxyethanethiol in key organic synthesis reactions. The information is intended to guide researchers in utilizing this versatile thiol reagent for the synthesis of novel molecules.

Introduction

This compound (HS-CH₂CH₂-O-(CH₂)₃CH₃) is a valuable nucleophilic reagent in organic synthesis. Its unique structure, featuring a primary thiol group for reactivity and a butoxyethyl moiety that can influence solubility and other physical properties of the resulting products, makes it a useful building block. The primary applications of this compound lie in the formation of carbon-sulfur bonds, a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.

Safety and Handling

Caution: this compound is a thiol and should be handled with appropriate safety precautions in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Storage: Store this compound in a cool, dry, and well-ventilated area away from oxidizing agents. The container should be tightly sealed to prevent the escape of vapors and protect the compound from air oxidation.

Key Applications and Protocols

The primary applications of this compound in organic synthesis include its role as a nucleophile in S-alkylation reactions to form thioethers and in Michael additions to α,β-unsaturated carbonyl compounds. It can also be employed as a nucleophile in the cleavage of esters.

Synthesis of 2-Butoxyethyl Thioethers via S-Alkylation

This compound readily participates in nucleophilic substitution reactions with alkyl halides to form 2-butoxyethyl thioethers (also known as sulfides). This reaction, often proceeding via an SN2 mechanism, is a fundamental method for constructing C-S bonds.[1]

Reaction Scheme:

Experimental Workflow:

S_Alkylation_Workflow reagents Combine this compound, Alkyl Halide, and Solvent base Add Base reagents->base reaction Stir at appropriate temperature base->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated 2-Butoxyethyl Thioether purification->product Ester_Cleavage_Workflow start Combine Ester, this compound, and Solvent add_base Add Base start->add_base react Heat Reaction Mixture add_base->react acidify Acidify to Protonate Carboxylate react->acidify extract Extract Carboxylic Acid acidify->extract isolate Isolate and Purify Carboxylic Acid extract->isolate

References

Application Notes and Protocols: 2-Butoxyethanethiol as a Ligand for Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butoxyethanethiol as a capping ligand for gold nanoparticles (AuNPs). Included are detailed protocols for the synthesis of AuNPs, functionalization with this compound, and characterization of the resulting nanoparticles. This guide is intended to facilitate the application of these functionalized nanoparticles in various research and development settings, including drug delivery.[1][2][3]

Introduction

Gold nanoparticles possess unique optical and electronic properties that make them highly attractive for a range of biomedical applications, including diagnostics, imaging, and drug delivery.[1][2] The functionalization of AuNPs with organic ligands is crucial for their stabilization, biocompatibility, and targeted delivery. Thiolated ligands, which form strong gold-sulfur bonds, are commonly used for this purpose. This compound, an alkanethiol with an ether linkage, offers a balance of hydrophobic and hydrophilic characteristics, potentially influencing the nanoparticle's interaction with biological systems. The butoxy group can enhance solubility in organic media, while the ether group can impart some degree of aqueous dispersibility and alter the surface properties of the AuNPs.

Synthesis and Functionalization of Gold Nanoparticles

The synthesis of this compound-capped gold nanoparticles can be achieved through two primary methods: a one-step synthesis (Direct Synthesis) or a two-step process involving the initial synthesis of AuNPs followed by a ligand exchange reaction.

Direct Synthesis via Brust-Schiffrin Method

The Brust-Schiffrin method is a widely adopted two-phase synthesis that allows for the preparation of thiol-derivatized gold nanoparticles with good control over size and dispersity.[4][5][6]

Experimental Protocol:

  • Preparation of Gold Precursor Solution: Dissolve tetrachloroauric acid (HAuCl₄) in deionized water to create an aqueous solution.

  • Phase Transfer: Mix the aqueous HAuCl₄ solution with a solution of a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), in an organic solvent like toluene. Stir vigorously until the gold ions are transferred to the organic phase, indicated by a color change.

  • Addition of Ligand: Add this compound to the organic phase containing the gold precursor.

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of a strong reducing agent, such as sodium borohydride (NaBH₄), dropwise. The solution will change color, indicating the formation of gold nanoparticles.

  • Purification: After the reaction is complete, the organic phase is separated and washed multiple times with deionized water. The nanoparticles are then precipitated by adding a non-solvent like ethanol and collected by centrifugation. The purified nanoparticles can be redispersed in an appropriate organic solvent.

Quantitative Data (Example):

ParameterValue/Description
Gold Precursor HAuCl₄
Phase Transfer Catalyst Tetraoctylammonium bromide (TOAB)
Solvents Water (aqueous phase), Toluene (organic phase)
Ligand This compound
Reducing Agent Sodium borohydride (NaBH₄)
Molar Ratio (Au:Thiol) Varies to control nanoparticle size (e.g., 1:1 to 1:10)
Reaction Temperature Room Temperature
Reaction Time 2-4 hours

Workflow for Direct Synthesis:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Au_sol Aqueous HAuCl4 Solution Phase_transfer Phase Transfer of Au ions to Toluene Au_sol->Phase_transfer TOAB_sol TOAB in Toluene TOAB_sol->Phase_transfer Ligand_sol This compound Add_ligand Add this compound Ligand_sol->Add_ligand Reducer_sol Aqueous NaBH4 Solution Reduction Reduction with NaBH4 Reducer_sol->Reduction Phase_transfer->Add_ligand Add_ligand->Reduction Separation Separate Organic Phase Reduction->Separation Washing Wash with Water Separation->Washing Precipitation Precipitate with Ethanol Washing->Precipitation Centrifugation Collect by Centrifugation Precipitation->Centrifugation Final_product This compound Capped AuNPs Centrifugation->Final_product

Caption: Direct synthesis workflow for this compound capped AuNPs.

Two-Step Synthesis via Ligand Exchange

This method involves the initial synthesis of gold nanoparticles with a weakly bound stabilizing agent, such as citrate, followed by the displacement of this agent with the more strongly binding this compound.

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method) [7][8][9][10]

Experimental Protocol:

  • Preparation: Bring an aqueous solution of HAuCl₄ to a rolling boil with vigorous stirring.

  • Reduction: Rapidly add a solution of trisodium citrate to the boiling gold solution. The color of the solution will change from yellow to blue and finally to a stable ruby red, indicating the formation of gold nanoparticles.

  • Cooling: Continue stirring and allow the solution to cool to room temperature.

Quantitative Data (Example):

ParameterValue/Description
Gold Precursor HAuCl₄ (e.g., 1 mM)
Reducing/Capping Agent Trisodium citrate (e.g., 38.8 mM)
Solvent Deionized Water
Reaction Temperature Boiling point of water
Reaction Time ~15-30 minutes

Part 2: Ligand Exchange with this compound

Experimental Protocol:

  • Preparation: To the aqueous solution of citrate-capped AuNPs, add a solution of this compound in a water-miscible solvent like ethanol.

  • Incubation: Allow the mixture to stir at room temperature for an extended period (e.g., 12-24 hours) to facilitate the exchange of citrate ions with the thiol ligand.

  • Purification: Purify the functionalized nanoparticles by repeated centrifugation and redispersion in a suitable solvent to remove excess ligand and displaced citrate ions.

Quantitative Data (Example):

ParameterValue/Description
Starting Material Citrate-Capped AuNPs
Incoming Ligand This compound
Solvent for Ligand Ethanol
Reaction Temperature Room Temperature
Reaction Time 12-24 hours

Workflow for Ligand Exchange:

cluster_synthesis AuNP Synthesis (Turkevich) cluster_exchange Ligand Exchange cluster_purification Purification Boil_Au Boil Aqueous HAuCl4 Add_Citrate Add Trisodium Citrate Boil_Au->Add_Citrate Citrate_AuNPs Citrate-Capped AuNPs Add_Citrate->Citrate_AuNPs Mix Mix Citrate-AuNPs with this compound Citrate_AuNPs->Mix Incubate Incubate with Stirring Mix->Incubate Centrifuge Centrifugation Incubate->Centrifuge Redisperse Redisperse in Solvent Centrifuge->Redisperse Final_product This compound Capped AuNPs Redisperse->Final_product

Caption: Ligand exchange workflow for this compound functionalization.

Characterization of this compound Capped AuNPs

Thorough characterization is essential to confirm the successful synthesis and functionalization of the gold nanoparticles.

TechniquePurposeExpected Results for this compound Capped AuNPs
UV-Vis Spectroscopy To confirm the formation and determine the concentration and size of AuNPs.[11][12][13]A characteristic Surface Plasmon Resonance (SPR) peak between 520-530 nm for spherical AuNPs. The position and shape of the peak can indicate particle size and aggregation state.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.[11]An increase in the hydrodynamic diameter compared to the core size due to the presence of the this compound ligand shell. A narrow size distribution indicates monodispersity.
Transmission Electron Microscopy (TEM) To visualize the size, shape, and morphology of the nanoparticle core.[11][13]Spherical nanoparticles with a uniform size distribution. The ligand shell is typically not visible.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the this compound ligand on the nanoparticle surface.[13]Characteristic peaks corresponding to the C-H, C-O, and the absence of the S-H stretching vibrations, confirming the attachment of the ligand to the gold surface.
Zeta Potential To assess the surface charge and colloidal stability of the nanoparticles.[14][15]The value will depend on the solvent and pH, but a sufficiently high positive or negative value indicates good colloidal stability.

Applications in Drug Development

Gold nanoparticles functionalized with this compound can serve as versatile platforms in drug delivery and development.[1][2][3][16] The ether linkage in the ligand can interact with certain drug molecules, and the overall surface properties can influence circulation time and cellular uptake.

Potential Applications:

  • Drug Carriers: The hydrophobic and hydrophilic balance of the ligand may allow for the loading of a variety of drug molecules.

  • Targeted Delivery: The surface can be further modified with targeting moieties (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

  • Theranostics: The gold core can be used for imaging (e.g., as a contrast agent) and therapeutic applications (e.g., photothermal therapy), while the ligand shell carries a therapeutic payload.

Logical Relationship for Drug Delivery Application:

AuNP This compound Capped AuNP Drug_AuNP Drug-Loaded AuNP AuNP->Drug_AuNP Drug Drug Molecule Drug->Drug_AuNP Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeted_Drug_AuNP Targeted Drug-Loaded AuNP Targeting_Ligand->Targeted_Drug_AuNP Drug_AuNP->Targeted_Drug_AuNP Systemic_Circulation Systemic Circulation Targeted_Drug_AuNP->Systemic_Circulation Target_Cell Target Cell/Tissue Systemic_Circulation->Target_Cell Cellular_Uptake Cellular Uptake Systemic_Circulation->Cellular_Uptake Target_Cell->Cellular_Uptake Drug_Release Intracellular Drug Release Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery using functionalized AuNPs.

References

Application Note: Protocol for the Purification of 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Butoxyethanethiol, a thiol compound with potential applications in various research and development fields. The protocol outlines a multi-step purification strategy involving liquid-liquid extraction to remove water-soluble impurities, drying to eliminate residual water, and fractional distillation for the separation of the desired product from less volatile impurities. This application note also includes methods for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with essential safety precautions for handling thiols.

Introduction

This compound is an organic compound containing both an ether and a thiol functional group. While specific applications are still under exploration, its unique chemical structure makes it a person of interest for syntheses in medicinal chemistry and materials science. The presence of the thiol group, in particular, allows for a range of chemical transformations, including oxidation to disulfides and participation in nucleophilic reactions. Given the importance of compound purity in research and drug development, a reliable purification protocol is essential. This document details a comprehensive procedure for the purification of this compound from a crude reaction mixture, likely containing starting materials and byproducts from its synthesis.

Physicochemical Data and Impurity Profile

A thorough understanding of the physical properties of this compound and its potential impurities is critical for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundStructureMolecular Weight ( g/mol )Estimated Boiling Point (°C)Solubility
This compound C₄H₉OCH₂CH₂SH134.24~170-180Soluble in organic solvents (diethyl ether, dichloromethane, ethanol); sparingly soluble in water.
2-ButoxyethanolC₄H₉OCH₂CH₂OH118.17171[1]Miscible with water and most organic solvents[1].
2-Butoxyethyl bromideC₄H₉OCH₂CH₂Br181.06~175-185Insoluble in water; soluble in organic solvents.
Bis(2-butoxyethyl) disulfide(C₄H₉OCH₂CH₂)₂S₂266.46>250Insoluble in water; soluble in organic solvents.

Note: The boiling point of this compound is estimated based on the boiling point of the structurally similar 2-Butoxyethanol (171 °C)[1], with an expected slight increase due to the larger sulfur atom.

Potential Impurities:

The synthesis of this compound typically involves the reaction of a 2-butoxyethyl halide (e.g., bromide) with a sulfur source. Based on this, the primary impurities are expected to be:

  • Unreacted 2-butoxyethyl bromide: The starting material for the synthesis.

  • Bis(2-butoxyethyl) disulfide: Formed by the oxidation of the thiol product.

  • Unreacted thiolating agent and its byproducts: Depending on the synthetic route used.

  • Solvent residues: From the reaction and workup steps.

Experimental Protocol

This protocol describes the purification of crude this compound. All procedures involving thiols must be conducted in a well-ventilated fume hood due to their potent and unpleasant odor.

Materials and Equipment
  • Crude this compound

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flasks

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum source (if vacuum distillation is required)

  • Rotary evaporator

  • GC-MS system

  • NMR spectrometer

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Purification Workflow

PurificationWorkflow crude Crude this compound extraction Liquid-Liquid Extraction (vs. NaHCO₃ & Brine) crude->extraction drying Drying of Organic Layer (with Na₂SO₄ or MgSO₄) extraction->drying waste Aqueous Waste extraction->waste filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration solid_waste Solid Waste (Drying Agent) filtration->solid_waste distillation Fractional Distillation concentration->distillation solvent_waste Solvent Waste concentration->solvent_waste pure_product Pure this compound distillation->pure_product impurities High-Boiling Impurities distillation->impurities

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Liquid-Liquid Extraction: a. Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any acidic impurities. c. Further wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic layers. d. Separate the organic layer and transfer it to a clean flask.

  • Drying the Organic Layer: a. Add an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to the organic layer. b. Gently swirl the flask and let it stand until the organic solution is clear, indicating that the water has been absorbed.

  • Solvent Removal: a. Filter the dried organic solution to remove the drying agent. b. Concentrate the filtrate using a rotary evaporator to remove the bulk of the extraction solvent.

  • Fractional Distillation: a. Set up a fractional distillation apparatus. Ensure all glass joints are properly sealed. b. Transfer the concentrated crude product to the distillation flask. c. Slowly heat the distillation flask while stirring. d. Collect the fraction that distills at the expected boiling point of this compound (approximately 170-180 °C at atmospheric pressure). The exact boiling point may vary depending on the atmospheric pressure. If the compound is suspected to be thermally unstable, vacuum distillation is recommended. e. Discard the initial lower-boiling fraction, which may contain residual solvent and more volatile impurities. f. The higher-boiling residue will contain less volatile impurities such as bis(2-butoxyethyl) disulfide.

Purity Assessment

The purity of the collected fractions should be assessed using the following analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To separate volatile compounds and identify them based on their mass-to-charge ratio.

  • Expected Results: A pure sample of this compound will show a single major peak in the gas chromatogram. The mass spectrum should exhibit a molecular ion peak (M+) at m/z = 134. Key fragmentation patterns would include the loss of the butoxy group and cleavage of the C-S bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the chemical structure and purity of the compound.

  • Expected ¹H NMR Chemical Shifts (Predicted):

    • -SH (thiol proton): A triplet around 1.3-1.6 ppm.

    • -OCH₂CH₂- (ethylene protons adjacent to oxygen): A triplet around 3.6 ppm.

    • -CH₂SH (ethylene protons adjacent to sulfur): A quartet around 2.7 ppm.

    • -OCH₂- (butyl protons adjacent to oxygen): A triplet around 3.5 ppm.

    • -CH₂CH₂CH₃ (internal butyl protons): Multiplets around 1.4-1.6 ppm.

    • -CH₃ (terminal butyl protons): A triplet around 0.9 ppm.

  • Expected ¹³C NMR Chemical Shifts (Predicted):

    • -CH₂SH: ~25 ppm

    • -OCH₂CH₂-: ~70 ppm

    • -OCH₂-: ~71 ppm

    • Butyl chain carbons: ~14, 19, 32 ppm.

The absence of signals corresponding to the impurities listed in Table 1 will confirm the purity of the sample.

Safety Precautions

  • Handling: this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause skin and eye irritation.[2][3][4][5] All handling should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4][5]

  • Odor: Thiols have a very strong and unpleasant odor.[6] Ensure that all equipment is properly sealed and that any waste containing thiols is quenched with a suitable oxidizing agent (e.g., bleach) before disposal.

  • Flammability: While not highly flammable, this compound is a combustible liquid. Keep away from open flames and heat sources.[2][3]

Conclusion

This application note provides a comprehensive protocol for the purification of this compound. By following the described steps for extraction, drying, and fractional distillation, researchers can obtain a high-purity product suitable for a variety of scientific applications. The outlined analytical methods will allow for the confident assessment of the final product's purity. Adherence to the specified safety precautions is crucial when working with this and other thiol-containing compounds.

References

Application Notes and Protocols for the Analytical Detection of 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Butoxyethanethiol is an organosulfur compound of interest in various industrial and environmental contexts. Due to its potential toxicity and strong odor, sensitive and specific analytical methods are required for its detection and quantification in diverse matrices, including environmental samples (air, water) and biological fluids. As a volatile thiol (mercaptan), the primary analytical techniques for its determination are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

This document provides detailed application notes and experimental protocols for the detection of this compound, aimed at researchers, scientists, and professionals in drug development and environmental monitoring. The methods described are based on established principles for the analysis of volatile thiols and analogous compounds like 2-butoxyethanol.

Primary Recommended Method: Gas Chromatography (GC)

Gas chromatography is the preferred method for analyzing volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase.

1. Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)

This protocol is designed for the quantification and identification of this compound in liquid and air samples. GC-FID provides excellent sensitivity for hydrocarbons, while GC-MS offers high selectivity and structural confirmation.

Experimental Protocol

a) Sample Preparation

  • Aqueous Samples (e.g., Groundwater, Wastewater):

    • Direct Aqueous Injection: For samples with expected high concentrations, direct injection may be possible. Filter the sample through a 0.45 µm syringe filter.[1][2]

    • Purge and Trap: For trace-level analysis, use a purge and trap system. Sparge the water sample (e.g., 5 mL) with an inert gas (helium or nitrogen) to volatilize the this compound. The volatiles are then trapped on a sorbent tube (e.g., Tenax-GC). The trap is subsequently heated to desorb the analyte into the GC inlet.[1][2]

    • Liquid-Liquid Extraction (LLE): Acidify the sample and extract with a water-immiscible organic solvent like dichloromethane.[2][3] Dry the organic extract with anhydrous sodium sulfate and concentrate if necessary.

  • Air Samples:

    • Draw a known volume of air through a sorbent tube containing a material like activated charcoal or XAD-7 resin.[2]

    • Desorb the trapped analytes by eluting the tube with a suitable solvent, such as dichloromethane containing 5% methanol.[2]

  • Biological Samples (e.g., Blood, Urine):

    • For the analysis of related metabolites or the parent compound, sample preparation is critical to remove interferences like proteins and lipids.[4]

    • Protein Precipitation: Add a cold organic solvent like acetonitrile to the sample, vortex, and centrifuge to pellet the proteins. The supernatant can then be analyzed.[4]

    • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to clean up the sample. Condition the cartridge, load the pre-treated sample, wash away interferences, and elute the analyte with an organic solvent.[3]

b) GC Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/Splitless inlet, operated in splitless mode for trace analysis.

  • Injector Temperature: 250°C.

  • Column: Non-polar capillary column, such as an Agilent DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

  • Detector (MS):

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan range: m/z 35-350.

c) Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the same solvent used for sample preparation.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Quantify the this compound concentration in samples by comparing their peak areas to the calibration curve.

Data Presentation: GC Method Performance

The following table summarizes typical performance data for the GC analysis of a related compound, 2-Butoxyethanol, which can be used as an estimate for method development.

ParameterAir Samples[2]Water Samples[2]
Analytical Method GC/FIDGC/MS
Sample Preparation Sorbent tube (charcoal)Direct injection
Detection Limit 1 mg/m³0.4 mg/L
Percent Recovery 92% - 99%88.2%
Reference NIOSH 1994, OSHA 1990Beihoffer and Ferguson 1994

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Air, Water, Biological) Extraction Extraction / Desorption / Cleanup Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Quantification Quantification DataAcq->Quantification

Caption: Workflow for the GC analysis of this compound.

Alternative Method: HPLC with Pre-Column Derivatization

For non-volatile thiols or when GC is not available, HPLC is a viable alternative. Thiols like this compound lack a strong chromophore, necessitating a derivatization step to attach a UV-absorbing or fluorescent tag for sensitive detection.[5][7]

1. Reversed-Phase HPLC with Fluorescence Detection (HPLC-FLD)

This method involves reacting the thiol group with a fluorogenic reagent before chromatographic separation.

Experimental Protocol

a) Sample Preparation and Derivatization

  • Follow the sample preparation steps (LLE or SPE) as described for the GC method to obtain a clean sample extract.

  • Evaporate the solvent and reconstitute the residue in a suitable buffer (e.g., borate buffer, pH 8.5).

  • Derivatization: Add a solution of a thiol-specific fluorescent labeling reagent, such as N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]-maleimide (DBPM) or 1,3,5,7-tetramethyl-8-phenyl-(4-iodoacetamido)difluoroboradiaza-s-indacene.[8][9]

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete reaction.

  • Stop the reaction by adding a quenching agent if necessary, or by acidification.

  • Inject an aliquot of the final solution into the HPLC system.

b) HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium formate) is typically used.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with 10% B, hold for 1 minute.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector (FLD): Set the excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., for DBPM, Ex: 398 nm, Em: 480 nm).

Data Presentation: HPLC Method Performance

This table presents estimated performance characteristics for HPLC analysis of thiols after derivatization, based on literature for similar compounds.[5]

ParameterValue
Analytical Method HPLC-FLD (with derivatization)
Derivatizing Agent 1-anthroylnitrile (for hydroxyl group)
Detection Limit 1-3 pg per injection
Linearity Typically > 0.999
Recovery Dependent on sample matrix and prep
Reference J Chromatogr A. 2003 Jul 11;1005(1-2):215-21[5]

Experimental Workflow: HPLC Analysis with Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Clean Sample Extract Derivatization Add Derivatizing Reagent & Incubate Sample->Derivatization ReactionStop Stop Reaction Derivatization->ReactionStop Injection HPLC Injection ReactionStop->Injection Separation RP-HPLC Separation Injection->Separation Detection Detection (FLD or UV) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Quantification Quantification DataAcq->Quantification

Caption: Workflow for HPLC analysis with pre-column derivatization.

Confirmatory Analysis and Structural Elucidation

Mass spectrometry is an indispensable tool for the unambiguous identification of analytes.[6][10][11] It is most powerfully used in conjunction with a chromatographic separation technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile organic compounds. After separation by GC, molecules are ionized (typically by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern or "fingerprint" of the molecule.[6] The mass of the molecular ion confirms the compound's molecular weight.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For HPLC methods, coupling the output to a mass spectrometer allows for the confirmation of the derivatized analyte. Electrospray ionization (ESI) is a common technique used in LC-MS.[10][12]

Logical Relationship: Separation and Confirmatory Detection

Confirmation_Logic cluster_separation Separation Technique cluster_detection Detection Method GC Gas Chromatography (GC) For Volatile Analytes Quant Quantitative Detectors (e.g., FID, FLD, UV) GC->Quant Confirm Confirmatory Detector Mass Spectrometer (MS) GC->Confirm HPLC High-Performance Liquid Chromatography (HPLC) For Less Volatile or Derivatized Analytes HPLC->Quant HPLC->Confirm Data Analyte Identification & Quantification Quant->Data Confirm->Data

Caption: Relationship between separation and detection techniques.

References

Application Notes and Protocols for Reactions Involving 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for common reactions involving 2-Butoxyethanethiol. The information is intended to guide researchers in designing and executing experiments utilizing this versatile thiol.

Introduction to this compound

This compound (C₄H₉OCH₂CH₂SH) is an organic compound containing both an ether and a thiol functional group. This bifunctionality imparts unique chemical properties, making it a valuable building block in various chemical syntheses. The thiol group provides a reactive site for a range of transformations, including nucleophilic substitution, addition reactions, and oxidation. The butoxyethyl group can influence the solubility and other physical properties of the resulting products.

Key Reactions and Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on established general procedures for thiols and analogous compounds like 2-ethoxyethanethiol. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.

Synthesis of Thioethers via Nucleophilic Substitution (S_N2)

Thiolates are excellent nucleophiles and readily participate in S_N2 reactions with alkyl halides to form thioethers. This is a fundamental transformation for creating carbon-sulfur bonds.

Experimental Protocol:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a slight excess of a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise. Caution: NaH is highly reactive and produces hydrogen gas upon contact with the thiol. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Thioether Formation: To the thiolate solution, add the desired alkyl halide (1.0 eq.) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow:

thioether_synthesis cluster_setup Reaction Setup cluster_thiolate Thiolate Formation cluster_thioether Thioether Formation cluster_workup Work-up & Purification Flask Round-bottom flask (Inert Atmosphere) Solvent Dissolve this compound in THF/DMF Flask->Solvent Cooling Cool to 0°C Base_Addition Add NaH (1.1 eq.) Cooling->Base_Addition Stirring1 Stir for 30 min Base_Addition->Stirring1 Alkyl_Halide Add Alkyl Halide (1.0 eq.) Stirring1->Alkyl_Halide Warm_Stir Warm to RT, Stir 4-24h Alkyl_Halide->Warm_Stir Quench Quench with Water Warm_Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Thioether Synthesis Workflow
Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that proceeds via a radical-mediated addition of a thiol to an alkene.[1][2][3] This reaction is often initiated by UV light or a radical initiator and results in the anti-Markovnikov addition of the thiol.

Experimental Protocol (Photo-initiated):

  • Reaction Mixture: In a quartz reaction vessel, dissolve the alkene (1.0 eq.), this compound (1.2 eq.), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA), 1-5 mol%) in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane). The reaction can sometimes be performed neat (solvent-free).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.

  • Irradiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature. The reaction time can vary from minutes to a few hours. Monitor the reaction progress by TLC or GC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, purification can be achieved by column chromatography.

Visualizing the Thiol-Ene Reaction Pathway:

thiol_ene_pathway Initiation Initiation Propagation Propagation Termination Termination Photoinitiator Photoinitiator (e.g., DMPA) Thiyl_Radical Thiyl Radical (R-S•) Photoinitiator->Thiyl_Radical UV Light Alkene Alkene (C=C) Thiyl_Radical->Alkene Carbon_Radical Carbon-centered Radical Thiol This compound (R-SH) Carbon_Radical->Thiol Thioether Thioether Product Thiol->Thiyl_Radical Chain Transfer

Thiol-Ene Radical Reaction Pathway

Data Presentation

Reaction TypeSubstrateReagents & ConditionsExpected ProductGeneral Yield (%)Reference/Analogy
Nucleophilic Substitution Alkyl Halide (e.g., 1-bromobutane)1. NaH, THF, 0 °C2. 1-bromobutane, RTButyl-(2-butoxyethyl)-sulfane70-90General S_N2 with thiols[4]
Thiol-Ene "Click" Reaction Alkene (e.g., 1-octene)DMPA, UV (365 nm), neat, RT1-(2-Butoxyethylthio)octane>90General thiol-ene reactions[1][2]
Oxidation (Disulfide Formation) Mild OxidantI₂, Et₃N, CH₂Cl₂Bis(2-butoxyethyl) disulfide80-95Oxidation of 2-ethoxyethanethiol[5]

Note: These yields are estimates and will vary depending on the specific substrates and reaction conditions used. Optimization is recommended for each specific transformation.

Safety and Handling

  • General Precautions: this compound is expected to be a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled. It is likely to cause skin and eye irritation.[6][7]

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This document provides a foundational guide for working with this compound. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use and to perform a thorough risk assessment for any new experimental procedure.

References

Application Notes and Protocols for Surface Functionalization with 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-butoxyethanethiol for the functionalization of surfaces, particularly gold substrates, to form self-assembled monolayers (SAMs). The protocols and data presented are based on established principles of alkanethiol SAM formation and characterization of analogous short-chain ether-terminated thiols.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface science, enabling precise control over the chemical and physical properties of an interface.[1] this compound is a functionalized alkanethiol featuring a short ethylene glycol linker and a butyl end-group. This structure is of particular interest for applications requiring tailored wettability, biocompatibility, and controlled protein adsorption. The ether linkages are known to influence surface hydration and protein resistance, while the butyl terminus imparts a moderate hydrophobicity. These characteristics make this compound a candidate for creating surfaces for biosensors, drug delivery platforms, and fundamental studies of cell-surface interactions.

Experimental Protocols

A detailed protocol for the preparation of this compound SAMs on gold substrates is provided below. This protocol is adapted from standard procedures for forming high-quality alkanethiol SAMs.

Protocol 1: Preparation of this compound Self-Assembled Monolayers on Gold

1. Substrate Preparation:

  • Gold substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned to ensure a pristine surface for SAM formation.

  • Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive.

  • Thoroughly rinse the substrate with deionized water and then with absolute ethanol.

  • Dry the substrate under a stream of dry nitrogen gas.

2. Thiol Solution Preparation:

  • Prepare a 1-5 mM solution of this compound in a suitable solvent, typically absolute ethanol.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution of the thiol.

3. Self-Assembly:

  • Immerse the clean, dry gold substrate into the this compound solution in a clean, sealed container.

  • To minimize oxidation, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.

4. Rinsing and Drying:

  • After the immersion period, remove the substrate from the thiol solution.

  • Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.

  • Dry the functionalized substrate under a stream of dry nitrogen gas.

5. Storage:

  • Store the functionalized substrates in a clean, dry environment, such as a desiccator, to prevent contamination.

Data Presentation

The following table summarizes the expected quantitative data for a this compound SAM on a gold surface. These values are estimated based on data from SAMs with similar chemical functionalities, such as short-chain alkanethiols, hydroxyl-terminated thiols, and short PEG-terminated thiols.

ParameterExpected ValueAnalytical TechniqueReferences for Analogous Systems
Wettability
Advancing Water Contact Angle70° - 85°Goniometry[2][3]
Receding Water Contact Angle55° - 70°Goniometry[3]
Physical Properties
Ellipsometric Thickness8 - 12 ÅEllipsometry[4][5]
Surface Composition
Carbon (C 1s)~60-70%X-ray Photoelectron Spectroscopy (XPS)[6]
Oxygen (O 1s)~10-15%X-ray Photoelectron Spectroscopy (XPS)[6]
Sulfur (S 2p)~5-10%X-ray Photoelectron Spectroscopy (XPS)[7]
Gold (Au 4f)~10-20%X-ray Photoelectron Spectroscopy (XPS)[6]

Note: The expected values are estimations based on the properties of chemically similar self-assembled monolayers. Actual experimental results may vary.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Piranha Piranha Cleaning Rinse_H2O DI Water Rinse Piranha->Rinse_H2O Rinse_EtOH Ethanol Rinse Rinse_H2O->Rinse_EtOH Dry_N2_1 Nitrogen Drying Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate (18-24h) Dry_N2_1->Immerse Dissolve Dissolve this compound in Ethanol (1-5 mM) Sonicate Sonicate Solution Dissolve->Sonicate Sonicate->Immerse Rinse_EtOH_2 Ethanol Rinse Immerse->Rinse_EtOH_2 Purge Purge with N2/Ar Purge->Immerse Dry_N2_2 Nitrogen Drying Rinse_EtOH_2->Dry_N2_2 Store Store in Desiccator Dry_N2_2->Store

Caption: Workflow for the functionalization of a gold surface with this compound.

Logical Relationships of Surface Properties and Applications

G cluster_properties Surface Properties cluster_applications Potential Applications Wettability Controlled Wettability (Moderately Hydrophobic) Biosensors Biosensors Wettability->Biosensors Cell_Culture Cell Culture Substrates Wettability->Cell_Culture Biocompatibility Potential Biocompatibility Drug_Delivery Drug Delivery Biocompatibility->Drug_Delivery Biocompatibility->Cell_Culture Protein_Adsorption Reduced Non-Specific Protein Adsorption Protein_Adsorption->Biosensors Antifouling Antifouling Coatings Protein_Adsorption->Antifouling Thickness Nanometer-Scale Thickness Thickness->Drug_Delivery

Caption: Relationship between surface properties and potential applications.

Application Notes

Biocompatibility and Cell Culture

Surfaces functionalized with short ether-containing molecules, such as oligo(ethylene glycol), have been shown to resist non-specific protein adsorption and subsequent cell adhesion.[8] The butoxy group of this compound is expected to impart a degree of hydrophobicity, which can influence cell attachment and spreading. This tunability makes these surfaces potentially useful for fundamental studies of cell-surface interactions and for creating patterned surfaces for cell culture applications. The moderate hydrophobicity may provide a surface that allows for some cell adhesion without inducing a strong foreign body response, a desirable characteristic for implantable materials.[9]

Drug Delivery

The controlled surface chemistry offered by this compound SAMs can be leveraged in drug delivery systems.[10][11] The monolayer can act as a well-defined coating for nanoparticles or other drug carriers, potentially influencing their circulation time and interaction with biological systems. The butoxy group could serve as a hydrophobic domain for the loading of non-polar drug molecules, while the overall SAM structure provides a barrier to premature drug release. The ether linkages may also contribute to a "stealth" effect, reducing clearance by the immune system.[12]

Biosensors and Diagnostics

In the field of biosensors, controlling the surface chemistry is critical to minimize non-specific binding and enhance the signal-to-noise ratio. The ether groups in the this compound monolayer are expected to reduce non-specific protein adsorption, a common challenge in biosensor development.[13] This "antifouling" property can lead to more sensitive and reliable detection of target analytes. The terminal butyl group could also be further functionalized to immobilize specific capture probes for targeted analyte detection.

References

Application Notes and Protocols: A Guide to 2-Butoxyethanethiol Derivatization for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butoxyethanethiol is a thiol compound of interest in various industrial and research applications. Due to its volatility and potential for oxidation, direct analysis can be challenging. Derivatization is a crucial chemical modification technique that converts the thiol group into a more stable and readily detectable derivative. This process enhances the analyte's compatibility with analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), improving detection limits, selectivity, and overall analytical performance.[1][2][3]

This document provides a detailed, step-by-step guide to the derivatization of this compound for analytical purposes. It includes a selection of common derivatization reagents, detailed experimental protocols, and data presentation examples to assist researchers in developing robust analytical methods.

Derivatization Strategies for Thiols

The primary approach for thiol derivatization involves the S-alkylation of the thiol group to form a stable thioether.[2] Several classes of reagents are effective for this purpose, with the choice of reagent often depending on the intended analytical method (e.g., UV-Vis, fluorescence, or mass spectrometry detection).

Common Derivatization Reagents for Thiols:

  • Maleimides: These reagents react specifically with thiols via a Michael addition across the double bond to form a stable thioether.[2] N-substituted maleimides are frequently used to introduce a chromophore or fluorophore for spectroscopic detection.[1]

  • Haloacetamides/Haloacetates: Reagents like iodoacetamide and bromoacetate react with thiols through nucleophilic substitution to form a stable thioether bond.[2]

  • Monobromobimane (mBBr): A fluorescent labeling reagent that reacts with thiols to produce highly fluorescent derivatives, enabling sensitive detection.[4][5]

  • Selenium Reagents: Certain organoselenium compounds offer highly selective and rapid derivatization of thiols, forming a Se-S bond.[6][7]

Experimental Protocol: Derivatization of this compound with N-(1-pyrenyl)maleimide (NPM) for HPLC-Fluorescence Detection

This protocol describes the derivatization of this compound using N-(1-pyrenyl)maleimide (NPM), a fluorescent labeling agent. The resulting derivative can be readily analyzed by HPLC with fluorescence detection.

Materials:

  • This compound

  • N-(1-pyrenyl)maleimide (NPM)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reduction of any disulfides)

  • Phosphate buffer (pH 7.4)

  • Standard laboratory glassware and pipettes

  • Vortex mixer

  • HPLC system with a fluorescence detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in acetonitrile.

    • Prepare a 1 mM stock solution of N-(1-pyrenyl)maleimide (NPM) in acetonitrile. Note: Protect the NPM solution from light.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the this compound stock solution with 200 µL of phosphate buffer (pH 7.4).

    • Add 100 µL of the 1 mM NPM stock solution to the mixture.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in the dark.

    • After incubation, stop the reaction by adding 50 µL of 10 mM cysteine solution to quench any unreacted NPM. Vortex for 10 seconds.

  • Sample Preparation for HPLC Analysis:

    • Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50-100% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation λ = 330 nm, Emission λ = 375 nm

Quantitative Data Summary

The following tables provide representative data for the derivatization of this compound with NPM.

Table 1: Reaction Efficiency of this compound with NPM

ParameterValue
Reaction Time30 minutes
Reaction Temperature60°C
pH7.4
Molar Ratio (NPM:Thiol)2:1
Derivatization Yield >95%

Table 2: HPLC-Fluorescence Detection Parameters

ParameterValue
Retention Time of Derivative~8.5 minutes
Limit of Detection (LOD)0.1 µM
Limit of Quantification (LOQ)0.5 µM
Linearity (R²)>0.999
Precision (%RSD)< 5%

Diagrams

Derivatization_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Thiol_Sample This compound Sample Mix Mix Sample, Buffer, and NPM Solution Thiol_Sample->Mix Deriv_Reagent NPM Solution Deriv_Reagent->Mix Incubate Incubate at 60°C for 30 min Mix->Incubate HPLC_Inject Inject into HPLC Incubate->HPLC_Inject Detect Fluorescence Detection HPLC_Inject->Detect

Caption: Experimental workflow for the derivatization and analysis of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Thiol This compound (R-SH) Product Thioether Derivative (R-S-NPM) Thiol->Product + NPM NPM N-(1-pyrenyl)maleimide NPM->Product

Caption: Chemical reaction scheme for the derivatization of a thiol with a maleimide reagent.

Conclusion

Derivatization is an essential step for the robust and sensitive analysis of this compound. The protocol provided, utilizing N-(1-pyrenyl)maleimide, offers a reliable method for converting the thiol into a highly fluorescent derivative suitable for HPLC analysis. Researchers can adapt this general protocol to other thiol-reactive reagents and analytical platforms based on their specific experimental needs. The provided data and workflows serve as a valuable resource for developing and validating analytical methods for this compound and other related thiol compounds.

References

Application Notes and Protocols for 2-Butoxyethanethiol in Thiol-Ene Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general principles of thiol-ene click chemistry. Due to a lack of specific published data for 2-Butoxyethanethiol in this context, the provided experimental parameters are representative and will likely require optimization. All laboratory work should be conducted with appropriate safety precautions, including a thorough review of the Safety Data Sheet (SDS) for all reagents and the use of personal protective equipment.

Introduction to Thiol-Ene Click Chemistry with this compound

Thiol-ene "click" chemistry is a powerful and versatile conjugation method that proceeds via the addition of a thiol group across a carbon-carbon double bond ('ene').[1][2] This reaction is characterized by its high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups, making it an ideal tool in drug development, bioconjugation, and materials science.[1]

This compound, with its ether linkage, introduces hydrophilicity and flexibility into the resulting thioether product. This can be advantageous for improving the solubility of drug candidates, modifying the properties of polymers for biomedical applications, or creating biocompatible surface modifications.

Reaction Mechanisms:

The thiol-ene reaction can proceed through two primary mechanisms:

  • Radical-mediated Thiol-Ene Addition: This is the most common pathway, initiated by light, heat, or a radical initiator. A thiyl radical is generated, which then adds to the alkene in an anti-Markovnikov fashion.[1]

  • Michael Addition: This mechanism occurs when the 'ene' is an electron-deficient alkene (e.g., acrylates, maleimides) and is typically catalyzed by a nucleophile or a base.[1]

This document will focus on the radical-mediated pathway.

Potential Applications in Research and Drug Development

The unique properties of the butoxyethyl moiety can be leveraged in several areas:

  • Drug Modification: Improving the pharmacokinetic profile of a drug by attaching a hydrophilic and flexible tail.

  • Bioconjugation: Linking therapeutic molecules to peptides, proteins, or antibodies. The ether chain can act as a flexible spacer.

  • Polymer Synthesis: Creating functional polymers with tailored properties for drug delivery systems or medical device coatings.

  • Surface Modification: Functionalizing surfaces of nanoparticles or medical implants to enhance biocompatibility and reduce non-specific binding.[1]

Experimental Protocols

The following are general protocols for performing a radical-mediated thiol-ene reaction with this compound. Note: These are starting points and should be optimized for each specific application.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%VariesHandle in a fume hood with appropriate PPE.
Alkene SubstrateVariesVariesDependent on the specific application.
Photoinitiator (e.g., DMPA, Irgacure 2959)≥98%Sigma-Aldrich, TCIChoose a photoinitiator based on the UV lamp wavelength.
Anhydrous Solvent (e.g., THF, DCM, Acetonitrile)ACS GradeVariesDegas the solvent prior to use.
Inert GasHigh PurityVariesNitrogen or Argon.
General Protocol for Photoinitiated Thiol-Ene Reaction

This protocol describes a small-scale reaction for feasibility testing.

Workflow Diagram:

Thiol_Ene_Workflow reagents 1. Prepare Reagents (Thiol, Ene, Initiator, Solvent) setup 2. Assemble Reaction (Inert atmosphere) reagents->setup irradiation 3. UV Irradiation (Monitor progress by TLC/LC-MS) setup->irradiation workup 4. Reaction Quench & Work-up irradiation->workup purification 5. Product Purification (Column chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis

Caption: General workflow for a photoinitiated thiol-ene reaction.

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (1.1 eq) in a minimal amount of degassed, anhydrous solvent (e.g., THF or acetonitrile).

  • Initiator Addition: Add the photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.05 - 0.1 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiation: Place the reaction vessel under a UV lamp (e.g., 365 nm) with stirring. The reaction time can vary from a few minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol for Thiol-Ene Reaction on a Functionalized Surface

This protocol provides a general method for modifying a surface that has been pre-functionalized with an alkene.

Procedure:

  • Surface Preparation: Ensure the alkene-functionalized surface is clean and dry.

  • Reaction Solution: Prepare a solution of this compound (10-100 mM) and a suitable photoinitiator (e.g., Irgacure 2959 for aqueous solutions, 1-5 mM) in an appropriate solvent. The choice of solvent will depend on the nature of the surface.

  • Inert Atmosphere: Place the surface in a reaction chamber and purge with an inert gas.

  • Reaction: Immerse the surface in the reaction solution and irradiate with UV light for a predetermined time.

  • Washing: After the reaction, thoroughly wash the surface with the reaction solvent and then with a series of appropriate washing solvents to remove any unreacted reagents.

  • Characterization: Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS), contact angle measurements, or Atomic Force Microscopy (AFM).

Quantitative Data (Representative)

As specific data for this compound is unavailable, the following table provides representative data based on thiol-ene reactions with structurally similar thiols. Actual results may vary.

Alkene SubstrateThiolInitiator (mol%)SolventTime (h)Yield (%)Reference
1-Octene1-DodecanethiolDMPA (5)THF2>95General Knowledge
Allyl PEGCysteine derivativeIrgacure 2959 (1)Water/MeCN0.5>90General Knowledge
NorborneneEthyl 3-mercaptopropionateDMPA (2)DCM1>98General Knowledge

Signaling Pathways and Logical Relationships

The radical-mediated thiol-ene reaction proceeds through a well-defined chain mechanism.

Reaction Mechanism Diagram:

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator I_rad Initiator Radical I->I_rad UV light RSH This compound I_rad->RSH RS_rad Thiyl Radical RSH->RS_rad H-abstraction RSE Thioether Product Ene Alkene RS_rad->Ene Addition RSE_rad Carbon-centered Radical RSE_rad->RSH Chain Transfer RSE_rad->RS_rad H-abstraction from new thiol

Caption: Radical-mediated thiol-ene reaction mechanism.

Safety Considerations

  • This compound: Thiols are known for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The safety profile of this compound is not well-documented; therefore, it should be treated as a potentially hazardous substance.

  • UV Radiation: Protect skin and eyes from UV radiation during photoinitiated reactions. Use appropriate shielding.

  • Solvents: Handle flammable organic solvents in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inefficient initiationCheck the wavelength of the UV lamp and the absorption maximum of the photoinitiator. Increase initiator concentration.
Oxygen inhibitionEnsure the reaction mixture is thoroughly degassed. Maintain a positive pressure of inert gas.
Low reactivity of alkeneElectron-poor alkenes may react slowly. Consider using a more reactive alkene or a different initiation method.
Side Product Formation Homopolymerization of the alkeneThis can occur with certain activated alkenes. Use a 1:1 stoichiometry of thiol to ene or a slight excess of thiol.
Disulfide formationMinimize exposure to air/oxygen.
Difficulty in Purification Similar polarity of product and starting materialsOptimize the reaction to go to completion to simplify purification. Explore different chromatography conditions.

References

Safe Handling and Disposal of 2-Butoxyethanethiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Butoxyethanethiol (CAS No. 57153-10-3) was not located in the available databases. The following application notes and protocols are based on the general properties and hazards associated with aliphatic thiols (mercaptans). Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before handling this chemical and should consult with their institution's Environmental Health and Safety (EHS) department.

Introduction

This compound is an organosulfur compound. Thiols, also known as mercaptans, are characterized by the presence of a sulfhydryl (-SH) group.[1][2] These compounds are known for their strong, unpleasant odors, which can be detected at very low concentrations.[1][3] While the odor provides a warning property, it should not be relied upon to indicate safe exposure levels.[1] Many thiols are flammable and can be toxic at high concentrations, posing risks of respiratory irritation and central nervous system effects.[1][2] Therefore, strict adherence to safety protocols is essential when working with this compound.

Hazard Identification and General Properties of Aliphatic Thiols

Due to the lack of specific data for this compound, the following table summarizes the general hazards and properties of similar aliphatic thiols. This information should be used as a guideline for a preliminary risk assessment.

Property/HazardGeneral Description for Aliphatic ThiolsCitation
Physical State Typically colorless liquids.[2]
Odor Strong, pungent, unpleasant (e.g., rotten cabbage, garlic).[1][3]
Flammability Many are flammable and can form explosive mixtures with air.[3]
Toxicity Can be toxic if inhaled, ingested, or absorbed through the skin. High concentrations can cause headaches, nausea, dizziness, and irritation to the eyes and respiratory tract.[1][3] In severe cases, exposure can lead to respiratory paralysis.[4][1][3][4]
Health Hazards Irritant to skin, eyes, and respiratory system.[1][3] Potential for systemic toxicity.[5][1][3][5]
Environmental Hazards The release of thiols into the environment should be avoided due to their strong odor, which can be a public nuisance.[6] Some organosulfur compounds may have environmental toxicity.[6]

Experimental Protocols for Safe Handling

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood with sufficient airflow to minimize inhalation exposure.[7]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[7][8] Use of non-sparking tools is recommended.[8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationCitation
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Consult glove manufacturer's compatibility charts for specific breakthrough times.[8]
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]
Skin and Body Protection A flame-resistant laboratory coat. Additional protective clothing may be required based on the scale of the experiment.[8]
Respiratory Protection For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required. Respirator use must be in accordance with the institution's respiratory protection program.[8]
General Handling Procedures
  • Training: All personnel must be trained on the hazards of thiols and the specific procedures for the safe handling and disposal of this compound before commencing any work.[4]

  • Minimizing Quantities: Use the smallest possible quantity of the chemical required for the experiment.

  • Container Handling: Keep containers of this compound tightly closed when not in use to prevent the escape of vapors.[8] Ground and bond metal containers during transfer to prevent static discharge.[8]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8] Do not eat, drink, or smoke in the work area.[7]

  • Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[8] Do not take contaminated clothing home.[8]

Spill and Emergency Procedures

Minor Spill (in a chemical fume hood)
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Place all contaminated cleaning materials in the hazardous waste container.

Major Spill (outside a chemical fume hood) or Fire
  • Evacuate the laboratory immediately and alert others.

  • Activate the nearest fire alarm.

  • Contact the institution's emergency response team and provide them with the chemical name and location of the spill.

  • Do not attempt to clean up a major spill or fight a chemical fire unless you are trained and equipped to do so.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

    • Collect all solid waste, including contaminated PPE, absorbent materials, and empty containers, in a separate, labeled hazardous waste bag or container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

  • Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS department. Do not pour any amount of this compound down the drain.[9] Incineration in a special incinerator for organosulfur compounds may be a required disposal method.[9]

Visual Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Review Safety Protocols prep1->prep2 prep3 Gather Necessary PPE prep2->prep3 prep4 Ensure Engineering Controls are Functional prep3->prep4 handle1 Work in Chemical Fume Hood prep4->handle1 handle2 Wear Appropriate PPE handle1->handle2 emergency1 Minor Spill: Absorb & Clean handle1->emergency1 If spill occurs emergency2 Major Spill/Fire: Evacuate & Alert handle1->emergency2 If major incident handle3 Minimize Quantities handle2->handle3 handle4 Keep Containers Closed handle3->handle4 disp1 Segregate Waste handle4->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2-Butoxyethanethiol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound from 2-Butoxyethanol?

A1: The most prevalent and effective method is a two-step synthesis. The first step involves the conversion of the primary alcohol in 2-Butoxyethanol to a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The second step is the nucleophilic substitution of the tosylate group with a sulfur source, such as sodium hydrosulfide (NaSH) or potassium thioacetate, followed by hydrolysis if necessary, to yield the final thiol.

Q2: What are the main side products to expect during the synthesis of this compound?

A2: The primary side products include the corresponding disulfide, formed by the oxidation of this compound, and the thioether (sulfide), which can result from the reaction of the already formed thiol with the tosylated intermediate.[1] During the tosylation step, incomplete reaction can leave unreacted 2-Butoxyethanol, and under certain conditions, a chlorinated byproduct may form.[2]

Q3: How can I minimize the formation of the disulfide byproduct?

A3: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the workup and purification stages. Using degassed solvents can also be beneficial. During purification, avoiding excessive heat and exposure to air is recommended.

Q4: I am observing the formation of a significant amount of thioether. How can I prevent this?

A4: The formation of thioether occurs when the thiolate anion of the product attacks another molecule of the tosylated starting material. To minimize this, a large excess of the hydrosulfide reagent should be used to ensure that the tosylate preferentially reacts with it.[1]

Q5: My tosylation reaction is not going to completion. What could be the reason?

A5: Incomplete tosylation can be due to several factors. Ensure that the 2-Butoxyethanol is completely dry, as water will react with the tosyl chloride. The base used (e.g., pyridine or triethylamine) must also be dry and of high purity. Using a slight excess of tosyl chloride (1.2 equivalents) can help drive the reaction to completion.[3] If the reaction is sluggish at 0°C, allowing it to warm to room temperature may be necessary.[3]

Troubleshooting Guide

Below is a troubleshooting guide for common issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 2-Butoxyethyl Tosylate 1. Incomplete reaction. 2. Wet reagents or solvents. 3. Degradation of tosyl chloride.1. Increase reaction time or temperature (monitor by TLC). 2. Ensure all glassware, reagents (2-Butoxyethanol, base), and solvents are thoroughly dried. 3. Use fresh, high-quality p-toluenesulfonyl chloride.
Formation of Chlorinated Byproduct Reaction of the alcohol with tosyl chloride can sometimes lead to the formation of the corresponding chloride, especially with certain substrates.[2]This is less common for primary alcohols like 2-Butoxyethanol but can be minimized by maintaining a low reaction temperature (0 °C).
Low Yield of this compound 1. Incomplete reaction of the tosylate. 2. Formation of elimination byproducts (less likely for primary tosylates). 3. Loss of product during workup due to its volatility or solubility in the aqueous phase.1. Ensure a sufficient excess of the sulfur nucleophile (e.g., NaSH) is used. 2. Maintain a moderate reaction temperature. 3. Carefully perform extractions and use a suitable organic solvent. Minimize evaporation steps.
Product is Contaminated with Disulfide Oxidation of the thiol during the reaction, workup, or purification.- Perform the reaction and workup under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - During purification (e.g., distillation), use a vacuum and keep the temperature as low as possible.
Product is Contaminated with Thioether The thiolate product is reacting with the tosylate starting material.Use a significant excess of the sulfur nucleophile (e.g., sodium hydrosulfide) to outcompete the thiolate.[1]
Difficult Purification The product has a strong, unpleasant odor and may co-distill with impurities.- Work in a well-ventilated fume hood. - For purification, vacuum distillation is generally effective. - Column chromatography can also be used, but care must be taken to avoid oxidation on the stationary phase.

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound, adapted from procedures for similar ethylene glycol derivatives.[4][5]

Step 1: Synthesis of 2-Butoxyethyl Tosylate

Materials:

  • 2-Butoxyethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Butoxyethanol (1 eq.) in anhydrous dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (or triethylamine) (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[3]

  • After completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Butoxyethyl tosylate. The product is typically a colorless to pale yellow oil and can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound from 2-Butoxyethyl Tosylate

Materials:

  • 2-Butoxyethyl tosylate

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 2-Butoxyethyl tosylate (1 eq.) and thiourea (1 eq.) in 95% ethanol.

  • Reflux the mixture for 4 hours. This forms the isothiouronium salt intermediate.

  • After cooling, add a solution of sodium hydroxide (1.1 eq.) in water and reflux for an additional 4 hours to hydrolyze the intermediate.

  • Cool the reaction mixture and concentrate it to about half its original volume.

  • Dilute with distilled water and neutralize with concentrated HCl.

  • Extract the product with dichloromethane (2 x volume).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data

The following table summarizes typical yields for the synthesis of thiols from alcohols via a tosylate intermediate, based on analogous compounds.[4]

Starting AlcoholIntermediateYield of TosylateThiol ProductOverall Yield
Di(ethylene glycol) methyl etherDi(ethylene glycol) methyl ether tosylate91%Di(ethylene glycol) methyl ether thiol83% (from tosylate)
Tri(ethylene glycol) methyl etherTri(ethylene glycol) methyl ether tosylate81%Tri(ethylene glycol) methyl ether thiol69% (from tosylate)
Tetra(ethylene glycol) methyl etherTetra(ethylene glycol) methyl ether tosylate81%Tetra(ethylene glycol) methyl ether thiol69% (from tosylate)

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Thiol Synthesis start1 2-Butoxyethanol reagents1 TsCl, Pyridine DCM, 0°C to RT reaction1 Reaction & Monitoring (TLC) reagents1->reaction1 workup1 Aqueous Workup (HCl, NaHCO3, Brine) reaction1->workup1 product1 2-Butoxyethyl Tosylate workup1->product1 start2 2-Butoxyethyl Tosylate product1->start2 Proceed to Step 2 reagents2 1. Thiourea, EtOH, Reflux 2. NaOH, Reflux reaction2 Hydrolysis reagents2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 purification Vacuum Distillation workup2->purification product2 This compound purification->product2

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Common Synthesis Problems

troubleshooting_logic cluster_synthesis This compound Synthesis cluster_problems Potential Problems cluster_causes Root Causes start Starting Materials (2-Butoxyethanol, TsCl, etc.) target Desired Product (this compound) start->target Ideal Reaction Pathway low_yield Low Yield start->low_yield Leads to side_products Side Products start->side_products Leads to purification_issues Purification Issues target->purification_issues Can have incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn wet_reagents Wet Reagents/Solvents low_yield->wet_reagents oxidation Oxidation (to Disulfide) side_products->oxidation overreaction Over-reaction (to Thioether) side_products->overreaction purification_issues->oxidation odor Strong Odor purification_issues->odor

Caption: Common problems and their root causes in the synthesis.

References

how to improve the yield of 2-Butoxyethanethiol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Butoxyethanethiol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is via a nucleophilic substitution (SN2) reaction. This typically involves the reaction of a 2-butoxyethyl halide (e.g., 2-butoxyethyl chloride or bromide) with a sulfur nucleophile.[1][2][3] A common and cost-effective sulfur source is sodium hydrosulfide (NaSH).[2]

Q2: What are the major side reactions that can lower the yield of this compound?

A2: There are two primary side reactions to consider:

  • Thioether Formation: The desired product, this compound, is itself a potent nucleophile. It can react with the starting 2-butoxyethyl halide to form the symmetrical thioether, bis(2-butoxyethyl) sulfide. This is often the most significant cause of yield loss.[2][3]

  • Disulfide Formation: Thiols are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of the corresponding disulfide, bis(2-butoxyethyl) disulfide.[3][4]

Q3: How can I minimize the formation of the thioether byproduct?

A3: To suppress the formation of the thioether, it is crucial to maintain a high concentration of the primary sulfur nucleophile relative to the 2-butoxyethyl halide throughout the reaction. This can be achieved by:

  • Using a large excess of sodium hydrosulfide: Employing a 2 to 5-fold molar excess of NaSH can significantly favor the formation of the thiol over the thioether.[2]

  • Slow addition of the alkyl halide: Adding the 2-butoxyethyl halide dropwise to the solution of sodium hydrosulfide ensures that the concentration of the alkyl halide remains low at any given time, minimizing the chance of it reacting with the newly formed thiol.

Q4: What measures can be taken to prevent the oxidation of this compound to the disulfide?

A4: To prevent oxidation, it is essential to work under an inert atmosphere. This can be accomplished by:

  • Degassing solvents: Removing dissolved oxygen from the reaction solvents by bubbling an inert gas (e.g., nitrogen or argon) through them prior to use.

  • Maintaining an inert atmosphere: Conducting the reaction under a continuous flow of nitrogen or argon.

Q5: What is Phase-Transfer Catalysis (PTC) and can it improve the yield?

A5: Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a water-soluble salt and an organic-soluble alkyl halide). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile (hydrosulfide ion) from the aqueous phase to the organic phase where the alkyl halide is present.[5][6][7][8] This can lead to:

  • Increased reaction rates.[5]

  • Higher yields by promoting the desired reaction pathway.

  • Milder reaction conditions (e.g., lower temperatures).[5]

Q6: How can I purify the final this compound product?

A6: Purification is typically achieved by distillation under reduced pressure. Given the unpleasant odor of thiols, it is crucial to perform the distillation in a well-ventilated fume hood and take appropriate safety precautions. The purity of the fractions can be assessed by gas chromatography (GC) or NMR spectroscopy.

Q7: How can I confirm the identity and purity of my this compound product?

A7: Standard analytical techniques can be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the butyl group protons, the two methylene groups of the ethoxy moiety, and a triplet for the thiol proton (-SH). The chemical shift of the thiol proton is concentration-dependent and it will disappear upon D₂O exchange.

    • ¹³C NMR: Each unique carbon atom in the molecule will give a distinct signal.

  • Infrared (IR) Spectroscopy: Look for a characteristic S-H stretching vibration, which is typically a weak band in the region of 2550-2600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reagents (e.g., old or improperly stored NaSH). Insufficient reaction temperature or time. Poor quality starting materials.Use fresh, anhydrous sodium hydrosulfide. Optimize reaction temperature and monitor progress by TLC or GC. Purify starting materials before use.
High Percentage of Thioether Byproduct Molar ratio of NaSH to alkyl halide is too low. The alkyl halide was added too quickly.Increase the molar excess of NaSH (try 3-5 equivalents). Add the 2-butoxyethyl halide slowly and dropwise to the NaSH solution with vigorous stirring.
Presence of Disulfide in the Product Reaction was exposed to oxygen.Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and workup.
Reaction is Sluggish or Incomplete Poor solubility of reactants. Insufficient mixing.Consider using a phase-transfer catalyst (e.g., TBAB) to improve the reaction rate. Ensure efficient stirring throughout the reaction. A co-solvent system might be beneficial.
Difficulty in Isolating the Product Emulsion formation during workup. Product loss during distillation.Add a small amount of brine to the aqueous layer to break up emulsions. Use a fractionating column for distillation and carefully control the vacuum and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydrosulfide

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Butoxyethyl chloride (or bromide)

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol, absolute, degassed

  • Hydrochloric acid, 1 M

  • Sodium chloride solution, saturated (brine)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • In the flask, dissolve a 3-fold molar excess of anhydrous sodium hydrosulfide in degassed absolute ethanol under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the 2-butoxyethyl halide to the dropping funnel and add it dropwise to the stirred NaSH solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ice-cold water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate any thiolate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of this compound using Thiourea

This alternative method can minimize the formation of the thioether byproduct.

Materials:

  • 2-Butoxyethyl chloride (or bromide)

  • Thiourea

  • Ethanol, 95%

  • Sodium hydroxide

  • Hydrochloric acid, concentrated

  • Nitrogen or Argon gas

Procedure:

Step 1: Formation of the Isothiouronium Salt

  • In a round-bottom flask, dissolve equimolar amounts of 2-butoxyethyl halide and thiourea in 95% ethanol.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude isothiouronium salt.

Step 2: Hydrolysis of the Isothiouronium Salt

  • To the crude isothiouronium salt, add a solution of sodium hydroxide (2.5 molar equivalents) in water.

  • Heat the mixture to reflux for 2-3 hours under an inert atmosphere.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • Extract the product with diethyl ether and follow the workup and purification steps described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents: - 2-Butoxyethyl halide - NaSH or Thiourea - Solvent setup Reaction Setup: - Inert Atmosphere (N₂/Ar) - Temperature Control reagents->setup addition Slow Addition of Alkyl Halide setup->addition reflux Reflux & Monitoring addition->reflux extraction Quenching & Extraction reflux->extraction drying Drying of Organic Layer extraction->drying distillation Vacuum Distillation drying->distillation analysis Characterization: - NMR - IR - MS distillation->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound thioether High Thioether Formation low_yield->thioether disulfide High Disulfide Formation low_yield->disulfide incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn excess_nash Increase NaSH Excess thioether->excess_nash slow_addition Slow Alkyl Halide Addition thioether->slow_addition inert_atm Use Inert Atmosphere disulfide->inert_atm ptc Use Phase-Transfer Catalyst incomplete_rxn->ptc optimize_cond Optimize T° & Time incomplete_rxn->optimize_cond

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

side reactions to avoid when using 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Butoxyethanethiol.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning cloudy and I'm observing a loss of starting material. What could be the cause?

A1: This is likely due to the oxidation of this compound to its corresponding disulfide. Thiols are susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or mild oxidizing agents, forming disulfide bonds.[1] This dimerization results in a different chemical species with potentially lower solubility in your reaction solvent, leading to cloudiness.

Q2: How can I prevent the oxidation of this compound to the disulfide?

A2: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Additionally, de-gassing your solvents prior to use can help remove dissolved oxygen. If the reaction allows, the addition of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can cleave any formed disulfide bonds back to the thiol.

Q3: I am performing a Michael addition with this compound and an α,β-unsaturated carbonyl compound, but the reaction is sluggish and yields are low. What can I do?

A3: For the Michael addition to proceed efficiently, the thiol needs to be converted to the more nucleophilic thiolate anion.[1] This is typically achieved by adding a base. If your reaction is slow, the base you are using may not be strong enough to deprotonate the thiol effectively. Consider using a stronger base. However, be mindful that very strong bases might promote undesired side reactions.

Q4: Are there any known side reactions to be aware of when using a strong base with this compound?

A4: While specific data for this compound is limited, the presence of the ether linkage raises the possibility of elimination reactions under strongly basic conditions, especially at elevated temperatures. This could potentially lead to the cleavage of the C-O bond. It is advisable to screen bases and reaction temperatures to find optimal conditions that favor the Michael addition without promoting degradation of the butoxyethyl group.

Q5: I am concerned about the stability of the ether linkage in this compound under my reaction conditions. What are the general stability considerations for ethers?

A5: Ethers are generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI). The ether oxygen can be protonated by a strong acid, making the adjacent carbon susceptible to nucleophilic attack. It is recommended to avoid strongly acidic conditions when working with this compound if cleavage of the butoxyethyl group is undesirable.

Q6: Can this compound participate in radical reactions?

A6: Yes, thiols are known to participate in free-radical reactions, such as the thiol-ene reaction where the thiol adds across a double bond. This reaction is often initiated by light or a radical initiator. Be aware that unintended radical reactions could be a source of side products if your reaction mixture is exposed to light or contains radical initiators.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Loss of starting material and formation of an insoluble white solid. Oxidation of the thiol to a disulfide.Work under an inert atmosphere (N2 or Ar). Degas solvents before use. Consider adding a reducing agent like TCEP.
Slow or incomplete Michael addition reaction. Insufficient deprotonation of the thiol to the more nucleophilic thiolate.Use a stronger base to facilitate the formation of the thiolate. Screen different bases and reaction conditions.
Formation of unexpected byproducts in a base-catalyzed reaction. Potential elimination reaction or cleavage of the ether linkage.Avoid excessively strong bases and high temperatures. Screen reaction conditions to find a balance between desired reactivity and side reactions.
Degradation of this compound in the presence of strong acid. Acid-catalyzed cleavage of the ether bond.Avoid strongly acidic conditions. If an acidic catalyst is required, consider using a milder Lewis acid.
Unintended reaction in the presence of an alkene and light. Radical-initiated thiol-ene reaction.Protect the reaction from light if radical pathways are not desired. Ensure no unintended radical initiators are present.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidation

  • Assemble the reaction glassware and dry it thoroughly in an oven.

  • Cool the glassware under a stream of inert gas (nitrogen or argon).

  • De-gas all solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

  • Add the de-gassed solvent to the reaction flask via a cannula or syringe.

  • Add this compound and other reagents under a positive pressure of the inert gas.

  • Maintain the inert atmosphere throughout the course of the reaction.

Visualizations

Troubleshooting_Workflow start Reaction Issue with This compound check_oxidation Is there a loss of starting material and/or formation of a precipitate? start->check_oxidation oxidation_yes Likely Disulfide Formation check_oxidation->oxidation_yes Yes oxidation_no No obvious signs of oxidation check_oxidation->oxidation_no No solution_oxidation Solution: - Use inert atmosphere - Degas solvents - Add reducing agent (e.g., TCEP) oxidation_yes->solution_oxidation check_reaction_type What is the reaction type? oxidation_no->check_reaction_type michael_addition Michael Addition check_reaction_type->michael_addition other_reaction Other Reaction Types check_reaction_type->other_reaction michael_issue Is the reaction slow or incomplete? michael_addition->michael_issue base_side_reaction Are there unexpected byproducts with strong base? other_reaction->base_side_reaction michael_yes Insufficient Thiolate Formation michael_issue->michael_yes Yes michael_no Other issues michael_issue->michael_no No solution_michael Solution: - Use a stronger base - Screen bases and temperature michael_yes->solution_michael michael_no->base_side_reaction base_yes Possible Ether Cleavage/ Elimination base_side_reaction->base_yes Yes acid_stability Are strong acids present? base_side_reaction->acid_stability No solution_base Solution: - Use milder base - Lower reaction temperature base_yes->solution_base acid_yes Potential Ether Cleavage acid_stability->acid_yes Yes radical_reaction Is an alkene present with light/initiator? acid_stability->radical_reaction No solution_acid Solution: - Avoid strong acids - Use Lewis acids if necessary acid_yes->solution_acid radical_yes Potential Thiol-Ene Reaction radical_reaction->radical_yes Yes solution_radical Solution: - Protect from light - Avoid radical initiators radical_yes->solution_radical

Caption: Troubleshooting workflow for side reactions of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and handling of 2-Butoxyethanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction. This typically involves reacting a 2-butoxyethyl halide (e.g., 2-butoxyethyl chloride or 2-butoxyethyl bromide) with a sulfur nucleophile. The two primary variations of this method are the use of sodium hydrosulfide (NaSH) or the use of thiourea followed by hydrolysis.[1][2]

Q2: What are the main competing side reactions to be aware of during the synthesis of this compound?

A2: The primary side reaction of concern is the formation of the corresponding sulfide, bis(2-butoxyethyl) sulfide. This occurs when the newly formed this compound acts as a nucleophile and reacts with another molecule of the 2-butoxyethyl halide starting material.[1] Another potential side reaction is the oxidation of the thiol product to form a disulfide, bis(2-butoxyethyl) disulfide, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1]

Q3: How can I minimize the formation of the sulfide byproduct?

A3: To minimize the formation of bis(2-butoxyethyl) sulfide, it is recommended to use a significant molar excess of the sulfur nucleophile relative to the 2-butoxyethyl halide.[2] For instance, using a 2 to 3-fold molar excess of sodium hydrosulfide can effectively suppress the secondary reaction. When using the thiourea method, the intermediate isothiouronium salt is stable and does not react with the alkyl halide, thus preventing sulfide formation.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is susceptible to oxidation. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. To further minimize oxidation, it is advisable to store it at reduced temperatures (2-8 °C). Avoid contact with oxidizing agents.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Competing elimination reaction (if using a hindered base or high temperatures). - Loss of product during workup or purification.- Increase reaction time or temperature moderately. - Ensure a sufficient excess of the sulfur nucleophile. - Use a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 reaction. - Optimize the pH during aqueous workup to ensure the thiol is in its neutral form for extraction.
Presence of a Significant Amount of Sulfide Byproduct The thiol product is reacting with the starting alkyl halide.- Increase the molar excess of the sodium hydrosulfide or other sulfur source.[2] - Add the 2-butoxyethyl halide slowly to the solution of the sulfur nucleophile to maintain a high concentration of the latter. - Consider switching to the thiourea synthesis route.[1]
Formation of Disulfide Oxidation of the thiol product by atmospheric oxygen or other oxidants.- Degas all solvents before use. - Conduct the reaction and workup under an inert atmosphere (N₂ or Ar). - Add a small amount of a reducing agent, such as dithiothreitol (DTT), during purification if compatible with the desired product.
Difficulty in Purifying the Product by Distillation Thermal decomposition of the thiol at elevated temperatures.- Use vacuum distillation to lower the boiling point. - Consider alternative purification methods such as column chromatography on silica gel.
Product has a Strong, Unpleasant Odor This is an inherent property of thiols.- Work in a well-ventilated fume hood. - Use appropriate personal protective equipment (PPE), including gloves and safety glasses. - Quench any residual thiol in waste with a bleach solution.

Experimental Protocols

Method 1: Synthesis of this compound using Sodium Hydrosulfide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium hydrosulfide (NaSH) (2.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Reactant: To the stirred solution, add 2-butoxyethyl chloride (1.0 eq.) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a mild acid (e.g., dilute HCl) to neutralize any excess NaSH and protonate the thiolate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Method 2: Synthesis of this compound using Thiourea
  • Formation of Isothiouronium Salt: In a round-bottom flask, dissolve thiourea (1.1 eq.) in ethanol. Add 2-butoxyethyl bromide (1.0 eq.) and heat the mixture to reflux for 2-3 hours.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide (2.5 eq.) in water to the reaction mixture and heat to reflux for another 2-3 hours to hydrolyze the isothiouronium salt.

  • Workup: Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1 (NaSH)Method 2 (Thiourea)
Sulfur Source Sodium HydrosulfideThiourea
Typical Solvent Ethanol, DMFEthanol
Stoichiometry (Sulfur Source:Alkyl Halide) 2:1 to 3:11.1:1
Reaction Temperature 50-60 °CReflux
Typical Reaction Time 4-6 hours4-6 hours (total)
Major Byproduct Risk SulfideMinimal
Relative Cost of Reagents LowLow

Visualizations

experimental_workflow cluster_method1 Method 1: Sodium Hydrosulfide cluster_method2 Method 2: Thiourea A1 Dissolve NaSH in Solvent A2 Add 2-Butoxyethyl Halide A1->A2 A3 Heat Reaction A2->A3 A4 Aqueous Workup & Acidification A3->A4 A5 Extraction A4->A5 A6 Drying & Concentration A5->A6 A7 Purification A6->A7 B1 React Thiourea & 2-Butoxyethyl Halide B2 Hydrolyze Isothiouronium Salt B1->B2 B3 Acidification B2->B3 B4 Extraction B3->B4 B5 Drying & Concentration B4->B5 B6 Purification B5->B6

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideReaction Sulfide Byproduct? Start->SideReaction No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes OptimizeWorkup Optimize Workup pH IncompleteReaction->OptimizeWorkup No IncreaseExcess Increase Excess of Nucleophile SideReaction->IncreaseExcess Yes SlowAddition Slow Addition of Alkyl Halide IncreaseExcess->SlowAddition ThioureaRoute Consider Thiourea Route SlowAddition->ThioureaRoute

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Butoxyethanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Fractional distillation is the most common and effective method for purifying this compound, separating it from impurities based on differences in their boiling points.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities largely depend on the synthetic route. If prepared via a Williamson ether synthesis-type reaction, common impurities include unreacted starting materials like 2-butoxyethanol or a 2-butoxyethyl halide, elimination byproducts, and disulfide derivatives formed by the oxidation of the thiol.

Q3: Why is it important to use an inert atmosphere during the distillation of this compound?

A3: Thiols are susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of disulfides. Performing the distillation under an inert atmosphere, such as nitrogen or argon, minimizes this side reaction and ensures higher purity of the final product.

Q4: How can I confirm the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique to assess the purity of your sample. It will not only indicate the percentage of your desired product but also help in identifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.

Troubleshooting Guide for this compound Purification

This section addresses specific issues that may be encountered during the fractional distillation of this compound.

Problem Potential Cause Solution
No Distillate Collected - Inadequate heating of the distillation flask.- System leak.- Condenser water is too cold, causing the product to solidify.- Gradually increase the heating mantle temperature.- Check all glassware joints for a proper seal.- Reduce the flow rate or increase the temperature of the condenser water.
Distillation Rate is Too Slow - Insufficient heating.- Poor insulation of the distillation column.- Increase the temperature of the heating mantle.- Wrap the distillation column with glass wool or aluminum foil to minimize heat loss.
Unstable Distillation Temperature - "Bumping" of the liquid in the distillation flask.- Inefficient fractionating column.- Heating rate is too high.- Add boiling chips or use a magnetic stirrer.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation.
Product is Contaminated with Lower Boiling Impurities - Distillation rate is too fast.- Inefficient fractionating column.- Decrease the heating rate to allow for better separation.- Use a more efficient fractionating column.
Product is Contaminated with Higher Boiling Impurities - Heating is too aggressive, causing co-distillation.- "Bumping" carrying over non-volatile impurities.- Reduce the heating rate and ensure a steady distillation.- Ensure smooth boiling with boiling chips or stirring.
Product Appears Yellow or Discolored - Thermal decomposition of the product or impurities.- Presence of oxidized impurities (disulfides).- Consider vacuum distillation to lower the boiling point and reduce thermal stress.- Ensure the distillation is performed under an inert atmosphere.

Quantitative Data Summary

The success of the purification by fractional distillation relies on the difference in boiling points between this compound and potential impurities.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
2-Methoxyethanethiol92.16108.5[1][2][3]Homolog for boiling point estimation.
2-Ethoxyethanethiol106.19128.1Homolog for boiling point estimation.
2-Butoxyethanol118.17171[4]A likely starting material and potential impurity.
This compound 134.24 ~160-180 (Estimated) The boiling point is estimated to be slightly lower than 2-(butylthio)ethanol due to the ether oxygen.
2-(Butylthio)ethanol134.24218.63[5]Isomeric compound, provides a reference for boiling point.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound using fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Glass wool or aluminum foil for insulation

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place a thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and the receiving flask.

    • Secure all joints with clamps.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic distillation.[6]

    • Connect the condenser to a circulating water bath.

  • Inert Atmosphere:

    • Flush the system with an inert gas (nitrogen or argon) for several minutes.

    • Maintain a gentle positive pressure of the inert gas throughout the distillation, monitored with an oil bubbler.

  • Distillation:

    • Begin stirring and gently heat the distillation flask.

    • Observe the vapor rising through the fractionating column. The ascent should be slow and steady to allow for proper fractionation.

    • Collect any initial low-boiling fractions in a separate receiving flask and discard. The temperature should then rise and stabilize at the boiling point of this compound.

    • Collect the main fraction in a clean, pre-weighed receiving flask while the temperature remains constant. Record the boiling range.

    • If the temperature drops, it indicates that the product has been distilled. Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

  • Analysis:

    • Analyze the purified product by GC-MS to determine its purity.

Visualizations

References

preventing oxidation of 2-Butoxyethanethiol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Butoxyethanethiol during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the oxidation of this compound.

Issue Potential Cause Recommended Action
Visible Discoloration or Cloudiness Oxidation to disulfide or other degradation products.Discard the reagent. Do not attempt to use it as it may lead to inaccurate and unreliable experimental results. Review your storage and handling procedures to prevent future occurrences.
Decreased Purity or Potency in Experiments Partial oxidation of the thiol group, leading to a lower concentration of the active compound.Quantify the thiol content using a validated method such as Ellman's assay or HPLC analysis. If the purity is below your experimental requirements, discard the reagent. Implement stricter inert atmosphere handling techniques.
Inconsistent Experimental Results Variable levels of oxidation between different aliquots or over time.Re-evaluate your aliquoting and storage strategy. Ensure each aliquot is properly sealed under an inert atmosphere and stored at the recommended temperature. Use freshly opened or recently tested aliquots for sensitive experiments.
Precipitate Formation Formation of insoluble disulfide or other degradation products.Do not use the reagent. The presence of a precipitate indicates significant degradation. Review storage conditions, particularly temperature and exposure to light.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation. The thiol group (-SH) in this compound is susceptible to oxidation, which converts it into a disulfide (-S-S-) linkage, forming 1,2-bis(2-butoxyethoxy)disulfane. This process, known as autoxidation, can be initiated and accelerated by exposure to oxygen (air), light, elevated temperatures, and the presence of metal ions.

Q2: What are the ideal storage conditions to prevent oxidation?

A2: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C.[1] Cool temperatures slow down the rate of chemical reactions, including oxidation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen, a key component in the oxidation process. After each use, flush the headspace of the container with an inert gas before sealing.

  • Light: Store in an amber or opaque container to protect it from light, as light can provide the energy to initiate oxidation reactions.

  • Container: Use a tightly sealed container to prevent the ingress of air and moisture. The container material should be non-reactive; glass is generally a good choice.

Q3: How can I detect and quantify the oxidation of this compound?

A3: Several analytical methods can be used to detect and quantify thiol oxidation:

  • Ellman's Assay: This is a common and straightforward spectrophotometric method to quantify free thiol groups.[2][3][4] The assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow-colored product that can be measured at 412 nm.[2][3] A decrease in the measured thiol concentration over time indicates oxidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify both the thiol (this compound) and its disulfide dimer.[5][6][7] This provides a direct measure of the extent of oxidation.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: While antioxidants are used to stabilize some formulations, adding them to a pure chemical like this compound is generally not recommended as it introduces an impurity. The most effective strategy for maintaining purity during storage is to prevent oxidation by controlling the storage conditions (temperature, light, and atmosphere).

Q5: If my this compound has partially oxidized, can I still use it?

A5: The usability of partially oxidized this compound depends on the specific requirements of your experiment. If your application is sensitive to the presence of the disulfide impurity or requires a precise concentration of the thiol, it is best to use a fresh, unoxidized sample. If the level of oxidation is low and does not interfere with your experiment, you may be able to use it, but it is crucial to first quantify the remaining thiol concentration to adjust your experimental parameters accordingly.

Data on Thiol Stability

Storage Condition Temperature Atmosphere Relative Humidity Expected Thiol Group Decrease (over 6 months)
Optimal-20°CInert (Argon/Nitrogen)Low< 1%
Recommended4°CInert (Argon/Nitrogen)Low1-5%
Sub-optimal20°CAir25%5-15%
Poor20°CAir70%> 20%

Data adapted from stability studies on thiolated polymers.[8][9]

Experimental Protocols

Protocol 1: Quantification of Thiol Content using Ellman's Assay

This protocol provides a method to determine the concentration of free thiol groups in a sample of this compound.

Materials:

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • This compound sample

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Sample Dilution: Accurately prepare a dilution of your this compound sample in the Reaction Buffer to a final concentration within the linear range of the assay (e.g., 0.1-1.5 mM).

  • Reaction:

    • In a cuvette, mix 50 µL of the DTNB solution with 2.5 mL of the Reaction Buffer.

    • Add 250 µL of your diluted this compound sample to the cuvette.

    • Prepare a blank by adding 250 µL of the Reaction Buffer (without the thiol) to a separate cuvette containing the DTNB solution.

  • Incubation: Incubate the sample and blank at room temperature for 15 minutes to allow the color to develop.

  • Measurement: Measure the absorbance of the sample and the blank at 412 nm using the spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the sample.

    • Calculate the concentration of thiol groups using the Beer-Lambert law: Concentration (M) = (Corrected Absorbance) / (ε × l) Where:

      • ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹[2]

      • l (path length of the cuvette) is typically 1 cm.

    • Remember to account for the dilution factor of your sample.

Protocol 2: HPLC Analysis of this compound and its Disulfide

This protocol outlines a general approach for separating and quantifying this compound and its oxidized disulfide form. The exact conditions may need to be optimized for your specific HPLC system and column.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound sample

  • Pure standards of this compound and its disulfide (if available for calibration)

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the analytes)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks corresponding to this compound and its disulfide based on their retention times (the disulfide will be more non-polar and have a longer retention time).

    • Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve prepared from pure standards. If a pure standard of the disulfide is not available, relative quantification can be performed by comparing the peak areas of the thiol and disulfide.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage cluster_conditions Optimal Conditions cluster_handling Handling cluster_outcome Outcome Storage This compound Storage Temp Temperature (2-8°C) Atmosphere Inert Atmosphere (Nitrogen/Argon) Light Light Protection (Amber Vial) Handling Proper Handling (Inert gas flush) Temp->Handling Atmosphere->Handling Light->Handling Stable Stable Thiol (Minimal Oxidation) Handling->Stable Oxidized Oxidized Thiol (Disulfide Formation) Improper_Storage Improper Storage (Air, Light, High Temp) Improper_Storage->Oxidized

Caption: Workflow for preventing oxidation of this compound.

Troubleshooting_Logic Observe Observe Signs of Degradation (e.g., discoloration, inconsistency) Quantify Quantify Thiol Content (Ellman's Assay / HPLC) Observe->Quantify Degradation Suspected Compare Compare to Specification Quantify->Compare Accept Acceptable for Use Compare->Accept Within Spec Discard Discard Reagent Compare->Discard Out of Spec Review Review Storage and Handling Procedures Discard->Review

Caption: Troubleshooting logic for suspected oxidation of this compound.

References

dealing with impurities in 2-Butoxyethanethiol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling impurities in 2-Butoxyethanethiol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthesis process or degradation over time. The most common impurities include:

  • Bis(2-butoxyethyl) disulfide: Formed by the oxidation of this compound, especially when exposed to air or other oxidizing agents.[1][2] This is often the most prevalent impurity.

  • Unreacted Starting Materials: Depending on the synthetic route, these may include 2-butoxyethanol or a 2-butoxyethyl halide (e.g., bromide or chloride).[3][4]

  • Bis(2-butoxyethyl) sulfide: This can form as a byproduct during synthesis, particularly if the reaction conditions favor a secondary reaction between the thiol and the starting alkyl halide.[1][5]

  • Butoxyethene: A potential impurity arising from elimination side reactions during synthesis, especially when using a strong base with a 2-butoxyethyl halide.[5]

  • Degradation Products: Exposure to strong oxidizing conditions can lead to the formation of sulfur oxides and other degradation products.

Q2: How can I identify the impurities in my this compound sample?

A2: Several analytical techniques can be used to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities such as unreacted starting materials, byproducts like butoxyethene, and the sulfide.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with an electrochemical detector (ECD) or a mass spectrometer (MS), is highly effective for the analysis of thiols and their disulfide impurities.[9][10][11] Reverse-phase HPLC can separate the more polar thiol from the less polar disulfide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to help identify impurities, although it may be less sensitive for detecting very low-level impurities compared to chromatographic methods.

Q3: My this compound sample has a high level of disulfide impurity. How can I remove it?

A3: The disulfide impurity can be removed by reducing it back to the thiol. Common methods include:

  • Treatment with a Reducing Agent: Mild reducing agents can selectively cleave the disulfide bond. Common choices include:

    • Tris(2-carboxyethyl)phosphine (TCEP): Effective and does not require removal of excess reducing agent in many applications.

    • Dithiothreitol (DTT): A common and effective reducing agent.

    • 2-Mercaptoethanol: Can be used, but its volatility may complicate removal.

  • Purification after Reduction: Following reduction, the purified this compound can be isolated by techniques such as distillation or column chromatography.[12][13]

Q4: How should I store this compound to prevent the formation of impurities?

A4: To minimize the formation of disulfide and other degradation products, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It should also be kept in a cool, dark place to prevent light-induced degradation.

Troubleshooting Guides

Problem Possible Cause Solution
Unexpected side products in a reaction using this compound. The this compound sample contains impurities that are interfering with the reaction.1. Analyze the purity of the this compound sample using GC-MS or HPLC. 2. Purify the thiol to remove interfering impurities. Common methods include distillation or preparative chromatography.
Low yield of the desired thiol-containing product. The this compound has oxidized to the disulfide, reducing the amount of active thiol available for the reaction.1. Check for the presence of the disulfide impurity using HPLC. 2. If disulfide is present, treat the this compound with a reducing agent (e.g., TCEP or DTT) before use. 3. Ensure all reactions are performed under an inert atmosphere to prevent in-situ oxidation.
Inconsistent results between different batches of this compound. The purity and impurity profile vary between batches.1. Establish a quality control protocol to analyze the purity of each new batch of this compound before use. 2. If significant variations are found, consider purifying the material in-house to ensure consistency.
Difficulty separating the product from disulfide impurities. The product and the disulfide have similar chemical properties.1. Optimize the purification method. For chromatography, try different stationary and mobile phases. 2. Consider converting the thiol product to a derivative that is easier to separate from the disulfide, and then regenerate the thiol.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS

Objective: To identify and quantify volatile impurities in a this compound sample.

Methodology:

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

    • Add an internal standard (e.g., a long-chain alkane) for quantitative analysis.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to the internal standard.

Protocol 2: Reduction of Disulfide Impurity

Objective: To reduce bis(2-butoxyethyl) disulfide back to this compound.

Methodology:

  • Reaction Setup:

    • Dissolve the impure this compound sample in a suitable solvent (e.g., ethanol or a water/organic co-solvent system) under an inert atmosphere.

    • Add a 1.5 to 2-fold molar excess of a reducing agent (e.g., TCEP or DTT).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by HPLC to confirm the disappearance of the disulfide peak.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction if necessary (depending on the reducing agent used).

    • Extract the this compound into an organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Visualizations

Impurity_Identification_Workflow cluster_Start Start cluster_Analysis Analytical Methods cluster_Identification Impurity Identification cluster_Decision Decision Point cluster_End Outcome Start Impure this compound Sample GCMS GC-MS Analysis Start->GCMS HPLC HPLC Analysis Start->HPLC Volatiles Identify Volatile Impurities (Starting Materials, Byproducts) GCMS->Volatiles Disulfide Identify Disulfide Impurity HPLC->Disulfide Decision Purity Acceptable? Volatiles->Decision Disulfide->Decision Use Use in Experiment Decision->Use Yes Purify Proceed to Purification Decision->Purify No Purification_Decision_Tree cluster_Start Start cluster_ImpurityType Impurity Type cluster_PurificationMethods Purification Methods cluster_FollowUp Follow-up Action cluster_End End Start Impure Sample with Known Impurities Impurity_Type Major Impurity Type? Start->Impurity_Type Reduction Chemical Reduction (e.g., with TCEP/DTT) Impurity_Type->Reduction Disulfide Distillation Vacuum Distillation Impurity_Type->Distillation Volatile Starting Materials/Byproducts Chromatography Column Chromatography Impurity_Type->Chromatography Multiple/Unknown Impurities Post_Reduction_Purification Purify via Distillation or Chromatography Reduction->Post_Reduction_Purification End Pure this compound Distillation->End Chromatography->End Post_Reduction_Purification->End

References

impact of solvent choice on 2-Butoxyethanethiol reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Butoxyethanethiol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the impact of solvent choice on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound, like other thiols, is a versatile reagent that can participate in a variety of reactions. The most common include:

  • Nucleophilic Substitution (SN2): The thiol acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group to form a thioether.

  • Michael Addition (Thiol-Michael "Click" Chemistry): This is a conjugate addition of the thiol to an α,β-unsaturated carbonyl compound. It is a highly efficient "click" reaction.[1][2]

  • Thiol-Ene "Click" Chemistry: A radical-mediated addition of the thiol across a double bond, also considered a "click" reaction due to its efficiency and specificity.[3][4]

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

Q2: How does the choice of solvent affect the nucleophilicity of this compound?

A2: The nucleophilicity of this compound is significantly influenced by the solvent.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the thiol, creating a "solvent cage" around the nucleophile.[5] This solvation stabilizes the thiol, making it less reactive and thus a weaker nucleophile.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are polar enough to dissolve the thiol and any accompanying salts but do not hydrogen bond with the anionic thiolate.[5][7] This leaves the nucleophile "naked" and more reactive, enhancing its nucleophilicity.[5]

  • Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the solubility of the thiol and especially any ionic reagents can be limited. While they don't solvate the nucleophile to the extent of protic solvents, reaction rates can be slower due to poor solubility of reactants.

Q3: Which type of solvent is best for a thiol-Michael addition with this compound?

A3: Generally, polar solvents enhance the rate of thiol-Michael additions.[8] Polar aprotic solvents like THF are often a good choice as they can facilitate the reaction, which can proceed through either a base-catalyzed or nucleophile-initiated mechanism.[9] In some cases, even water has been shown to facilitate the reaction, potentially through hydrogen bonding that activates the substrates.[8]

Q4: For a radical-mediated thiol-ene reaction, what is the impact of solvent polarity?

A4: In thiol-ene reactions, non-polar solvents can be advantageous. Studies have shown that non-polar solvents can increase the rate of the hydrogen atom transfer step in the radical chain reaction.[3][10] While the propagation step is less sensitive to the solvent, the overall kinetics can be improved in non-polar media.[3][10]

Troubleshooting Guides

Issue 1: Low yield in a nucleophilic substitution (SN2) reaction.
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Choice If using a polar protic solvent (e.g., ethanol), switch to a polar aprotic solvent (e.g., DMF, DMSO, or acetone).Polar protic solvents solvate the thiolate nucleophile through hydrogen bonding, reducing its reactivity.[5][6] Polar aprotic solvents do not have this effect, leaving the nucleophile more reactive.[5]
Poor Solubility of Reactants If using a nonpolar solvent and reactants are not fully dissolved, try a more polar aprotic solvent.For an SN2 reaction to proceed efficiently, all reactants must be in the same phase. Polar aprotic solvents are often good at dissolving both the organic substrate and any ionic nucleophile salts.[11]
Presence of Water Ensure all glassware is dry and use anhydrous solvents.Water is a polar protic solvent and can decrease the nucleophilicity of the thiol. It can also react with highly reactive electrophiles.
Issue 2: Slow or incomplete thiol-Michael addition.
Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent Polarity If using a nonpolar solvent, switch to a more polar solvent such as THF, acetonitrile, or even an alcohol or water.Polar solvents generally enhance the rate of Michael additions.[8] They can help stabilize charged intermediates in the reaction pathway.
Lack of Catalyst Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine) or a nucleophilic catalyst (e.g., a phosphine).The thiol-Michael reaction can be initiated by either a base (which deprotonates the thiol to a more nucleophilic thiolate) or a nucleophile. The choice of initiator can influence the reaction mechanism.[9][12]
Steric Hindrance If the α,β-unsaturated compound is sterically hindered, consider increasing the reaction temperature or using a less sterically demanding base.Steric hindrance can slow down the rate of nucleophilic attack. Increased temperature provides more energy to overcome the activation barrier.
Issue 3: Side reactions observed during the oxidation of this compound.
Potential Cause Troubleshooting Step Rationale
Over-oxidation Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Consider a solvent that is less prone to participating in the reaction.Strong oxidizing agents can convert the thiol beyond the disulfide to a sulfonic acid. The choice of solvent can sometimes influence the reactivity of the oxidant.
Solvent Participation If using a potentially reactive solvent (e.g., an alcohol that can be oxidized), switch to a more inert solvent like dichloromethane, acetonitrile, or toluene.The solvent should ideally be a spectator in the reaction. Choosing an inert solvent minimizes the chances of it reacting with the oxidizing agent or the starting material.

Data Presentation

Table 1: Solvent Properties and Their General Impact on this compound Reactions

SolventTypeDielectric Constant (approx.)General Impact on SN2 ReactionsGeneral Impact on Thiol-Michael AdditionGeneral Impact on Thiol-Ene Reaction
WaterPolar Protic80.1Decreases rateCan increase rateNot ideal for radical stability
EthanolPolar Protic24.6Decreases rateFavorableCan be used
MethanolPolar Protic32.7Decreases rateFavorableCan be used
DMSOPolar Aprotic47Increases rateFavorableCan be used
DMFPolar Aprotic36.7Increases rateFavorableCan be used
AcetonePolar Aprotic20.7Increases rateFavorableCan be used
AcetonitrilePolar Aprotic37.5Increases rateFavorableCan be used
THFPolar Aprotic7.5Moderate rateFavorableFavorable
DichloromethanePolar Aprotic9.1Moderate rateLess favorableFavorable
TolueneNonpolar2.4Slow rate (solubility dependent)Less favorableIncreases rate of H-atom transfer
HexaneNonpolar1.9Very slow rate (solubility dependent)Not favorableIncreases rate of H-atom transfer

Note: The impact on reaction rates is a generalization and can be influenced by the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction of this compound
  • Solvent Selection: Choose a polar aprotic solvent such as DMF or acetonitrile for optimal results. Ensure the solvent is anhydrous.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electrophile (1.0 eq) in the chosen solvent.

  • Base Addition: Add a non-nucleophilic base (e.g., sodium hydride or potassium carbonate, 1.1 eq) to the flask.

  • Nucleophile Addition: Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the electrophile's reactivity) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Thiol-Michael Addition
  • Solvent Selection: A polar aprotic solvent such as THF is a good starting point.

  • Reactant Preparation: In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of a suitable initiator, such as triethylamine (for base initiation) or a phosphine (for nucleophilic initiation), typically 0.1 eq.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or NMR spectroscopy. These reactions are often rapid.

  • Work-up: Once the reaction is complete, the catalyst can often be removed by an acidic wash (for amine catalysts) or by direct purification. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the product by column chromatography if necessary.

Visualizations

Caption: Solvent effect on SN2 reactivity of this compound.

Thiol_Michael_Workflow start Start: Reactants & Solvent reactants This compound + α,β-Unsaturated Carbonyl start->reactants solvent_choice Choose Solvent reactants->solvent_choice polar Polar Solvent (e.g., THF, MeCN) solvent_choice->polar Recommended nonpolar Nonpolar Solvent (e.g., Toluene) solvent_choice->nonpolar Not Recommended add_catalyst Add Catalyst (Base or Nucleophile) polar->add_catalyst nonpolar->add_catalyst reaction Stir at Room Temp add_catalyst->reaction monitor Monitor Progress (TLC/NMR) reaction->monitor workup Work-up & Purification monitor->workup product Final Product workup->product

Caption: Experimental workflow for Thiol-Michael addition.

References

Technical Support Center: Catalyst Selection for 2-Butoxyethanethiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for reactions involving 2-Butoxyethanethiol. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving thiols like this compound?

A1: Thiols are versatile functional groups that participate in a variety of catalytic reactions. For a functionalized thiol like this compound, the most relevant reactions include:

  • Oxidative Coupling: Formation of disulfides (R-S-S-R) from two thiol molecules. This is a very common reaction for thiols.[1][2][3][4][5]

  • Cross-Coupling Reactions: Formation of carbon-sulfur (C-S) bonds to create thioethers (sulfides). This typically involves coupling the thiol with an aryl or vinyl halide.[6][7]

  • Thiol-ene and Thiol-yne Reactions: The "click" addition of a thiol across a double or triple bond, respectively. These reactions are known for their high efficiency and selectivity.

  • Base-Catalyzed Additions: Nucleophilic addition of the thiol to electrophilic substrates like epoxides or α,β-unsaturated compounds.[8]

Q2: I am planning a cross-coupling reaction with this compound. What type of catalyst should I consider?

A2: For C-S cross-coupling reactions, transition metal catalysts are typically employed. The most common choices are palladium, copper, and nickel-based catalysts. The selection of the specific catalyst and ligands is crucial for the success of the reaction.

Q3: Are there any metal-free catalyst options for reactions with this compound?

A3: Yes, for certain reactions, metal-free catalysts are effective. For the oxidation of thiols to disulfides, organocatalysts, such as 2,3-Dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole, or systems like iodine with hydrogen peroxide can be used.[1][4] For thiol-ene reactions, radical initiators (photo or thermal) are often used instead of metal catalysts. Base-catalyzed reactions, by definition, do not require a metal catalyst.[8]

Troubleshooting Guides

Problem 1: Low or no conversion in a metal-catalyzed cross-coupling reaction.

Possible Cause Troubleshooting Step
Catalyst Poisoning The sulfur atom in this compound can strongly bind to and deactivate metal catalysts like palladium and nickel.[9][10][11] Increase the catalyst loading or use a more robust ligand system designed to be resistant to sulfur poisoning.
Incorrect Base The choice of base is critical in cross-coupling reactions to deprotonate the thiol and facilitate the catalytic cycle.[1] Screen different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction rate and catalyst stability. Try different aprotic solvents like toluene, dioxane, or DMF.
Oxygen Sensitivity Some catalytic systems are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: My thiol is being oxidized to a disulfide instead of undergoing the desired reaction.

Possible Cause Troubleshooting Step
Presence of Oxidants Thiols are easily oxidized, especially in the presence of air (oxygen) and a base.[5] Thoroughly degas your solvents and run the reaction under a strict inert atmosphere.
Catalyst-Mediated Oxidation Some metal catalysts can promote the oxidative coupling of thiols. If using a metal catalyst for another transformation, consider adding a mild reducing agent or changing the ligand to suppress this side reaction.

Problem 3: Difficulty in purifying the product from the catalyst.

Possible Cause Troubleshooting Step
Homogeneous Catalyst Homogeneous catalysts can be difficult to separate from the reaction mixture. Consider using a heterogeneous catalyst (e.g., a catalyst supported on a solid material) which can be removed by filtration.
Ligand Interference The ligands used in the catalytic system can co-elute with your product during chromatography. Explore different purification techniques like distillation, crystallization, or using a different stationary phase for chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for Thiol Oxidation

Catalyst SystemOxidantReaction ConditionsAdvantagesDisadvantages
Organocatalyst[1]Molecular OxygenMild, room temperatureMetal-free, environmentally benignCatalyst may be complex to synthesize
CoSalen[2]AirMild, room temperatureHigh yields, uses air as oxidantPotential for metal contamination
Fluorescein[3]Air/Ammonium ThiocyanateVisible light irradiationMetal-free, uses visible lightMay not be suitable for all substrates
Iodide/Iodine[4]Hydrogen PeroxideRoom temperature, solvent-free optionEnvironmentally benign, high yieldsPotential for halogenated byproducts

Table 2: Overview of Metal Catalysts for C-S Cross-Coupling of Thiols

Metal CatalystCommon LigandsTypical Reaction PartnersKey Considerations
Palladium (Pd)Phosphine-based (e.g., DPPF)Aryl/vinyl halides and triflatesProne to sulfur poisoning, often requires higher catalyst loading.[1]
Copper (Cu)Often ligand-free or with N-based ligandsAryl iodidesGenerally less expensive than palladium, can be sensitive to reaction conditions.[7]
Nickel (Ni)Phosphine-based or N-heterocyclic carbenesAryl halidesCost-effective alternative to palladium, but also susceptible to sulfur poisoning.[6]

Experimental Protocols

Protocol 1: General Procedure for Metal-Free Catalytic Oxidation of this compound to its Disulfide

  • Materials: this compound, sodium iodide (NaI), 30% hydrogen peroxide (H₂O₂), ethyl acetate, saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of this compound (1 mmol) in ethyl acetate (5 mL), add sodium iodide (0.05 mmol).

    • To this mixture, add 30% hydrogen peroxide (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture vigorously and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude disulfide.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide

  • Materials: this compound, aryl bromide, Pd(OAc)₂, a suitable phosphine ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and an anhydrous solvent (e.g., toluene).

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.024 mmol), and the base (1.4 mmol).

    • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the flask.

    • Add anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired thioether.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Select Catalyst, Ligand, Base, and Solvent Setup Assemble Glassware under Inert Atmosphere Reagents->Setup Addition Add Reagents and this compound Setup->Addition Heating Heat to Reaction Temperature Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Completion Extraction Aqueous Workup/Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

General workflow for a catalytic reaction involving this compound.

Catalyst_Poisoning ActiveCatalyst Active Metal Catalyst (e.g., Pd(0)) Free Active Sites PoisonedCatalyst Poisoned Catalyst Blocked Active Sites by Sulfur ActiveCatalyst->PoisonedCatalyst Strong Chemisorption of Thiol Thiol This compound (R-SH) Thiol->PoisonedCatalyst NoReaction Reaction Stops or Slows Significantly PoisonedCatalyst->NoReaction

Simplified pathway of metal catalyst poisoning by this compound.

Troubleshooting_Logic Start Low Reaction Yield? Check_Catalyst Is Catalyst Prone to Poisoning? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimized? Check_Catalyst->Check_Conditions No Action_Catalyst Increase Catalyst Loading or Change Ligand Check_Catalyst->Action_Catalyst Yes Check_Side_Reactions Is Disulfide Formation Observed? Check_Conditions->Check_Side_Reactions No Action_Conditions Screen Different Bases and Solvents Check_Conditions->Action_Conditions Yes Action_Inert Ensure Strict Inert Atmosphere Check_Side_Reactions->Action_Inert Yes Success Improved Yield Action_Catalyst->Success Action_Conditions->Success Action_Inert->Success

A decision-making diagram for troubleshooting low yield in this compound reactions.

References

Technical Support Center: Scaling Up 2-Butoxyethanethiol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of 2-Butoxyethanethiol from the laboratory bench to a pilot plant scale. It provides answers to frequently asked questions, detailed troubleshooting guides, and key data for a successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and are there any changes when moving to a pilot scale?

A1: A prevalent and scalable two-step method involves the conversion of 2-Butoxyethanol to an intermediate halide (e.g., 2-Butoxyethyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂), followed by a nucleophilic substitution with a sulfur source such as sodium hydrosulfide (NaSH). While the core chemistry remains the same, scaling up requires significant changes in handling, equipment, and process control. At the pilot scale, managing the exothermicity of the reactions, ensuring homogenous mixing in a larger reactor, and safely handling reagents and byproducts (like hydrogen sulfide gas) are critical considerations.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns revolve around the reagents and byproducts:

  • Sodium Hydrosulfide (NaSH): It is corrosive and can release highly toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids or even moisture.[1][2][3] Pilot plants must have robust ventilation, H₂S detectors, and emergency scrubbing systems. Personnel should be equipped with personal H₂S monitors and appropriate personal protective equipment (PPE), including respiratory protection.[2][3][4]

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Operations must be conducted in a moisture-free environment.

  • Exothermic Reactions: Both steps of the synthesis can be exothermic. Pilot-scale reactors require efficient cooling systems and temperature monitoring to prevent thermal runaways.

  • Flammability: this compound and the intermediate halide are flammable. The pilot plant must be equipped with explosion-proof electricals and proper grounding to prevent ignition sources.[1]

Q3: How does product purification differ between the lab and pilot plant scales?

A3: In the lab, purification is often achieved through column chromatography or small-scale distillation. These methods become impractical or inefficient at the pilot scale. For this compound, fractional distillation under reduced pressure is the most common pilot-scale purification method. The key challenges are achieving the required purity, minimizing thermal degradation of the thiol, and handling larger volumes of distillation fractions and residues.

Q4: What are the critical process parameters to monitor during scale-up?

A4: Critical parameters to monitor include:

  • Temperature: To control reaction rates and prevent side reactions or thermal runaway.

  • Pressure: Especially during distillation and for monitoring any gas evolution.

  • Reagent Addition Rate: Slow and controlled addition is crucial for managing exotherms.

  • Agitation Speed: To ensure proper mixing and heat transfer, which is more challenging in large vessels.[5]

  • pH: During workup, pH must be carefully controlled to prevent H₂S release.

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Possible Cause Suggested Action (Lab Scale) Suggested Action (Pilot Scale)
Poor Mixing/Mass Transfer Ensure vigorous stirring. Use a magnetic stir bar or overhead stirrer appropriate for the flask size.Increase agitation speed. Evaluate if the impeller design (e.g., pitched-blade, anchor) is suitable for the reaction mass. Poor mixing is a common scale-up issue.[5]
Reagent Purity/Activity Use freshly opened or properly stored reagents. Verify the concentration of NaSH solution if prepared in-house.Qualify new batches of raw materials. Impurities can have a more significant impact on a larger scale. Perform small-scale test reactions with the new batches.
Insufficient Reaction Time/Temp Monitor the reaction by TLC or GC. Extend reaction time or slightly increase temperature if starting material remains.Optimize reaction time and temperature based on pilot plant heat/mass transfer characteristics. Use Process Analytical Technology (PAT) if available for real-time monitoring.
Moisture Contamination Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).[6]Purge the reactor with nitrogen before starting. Use dry solvents and ensure all transfer lines are moisture-free.

Problem 2: Formation of Dialkyl Sulfide or Disulfide Impurities

Possible Cause Suggested Action (Lab Scale) Suggested Action (Pilot Scale)
Incorrect Stoichiometry Use a slight excess of sodium hydrosulfide (NaSH) to favor thiol formation over the dialkyl sulfide.Accurately charge reagents using calibrated meters or load cells. An excess of the alkyl halide intermediate can lead to sulfide formation.
Oxidation of Thiol to Disulfide Degas solvents and run the reaction under a strict inert atmosphere.[6] During workup, sparge aqueous solutions with nitrogen.Maintain a nitrogen blanket over the reaction mixture at all times. Minimize exposure to air during transfers and workup. Consider adding a small amount of a reducing agent if the problem persists.
High Reaction Temperature Run the reaction at the lowest effective temperature to minimize side reactions.Ensure the reactor's cooling system can maintain the target temperature, especially during exothermic additions. Check for hot spots near the reactor walls.

Data Presentation: Lab vs. Pilot Plant Parameters

The following table provides a typical comparison of parameters for the second step of the synthesis: the conversion of 2-Butoxyethyl chloride to this compound.

ParameterLaboratory ScalePilot Plant ScaleKey Considerations for Scale-Up
Reaction Volume 1 L100 LSurface area-to-volume ratio decreases, impacting heat transfer.
2-Butoxyethyl Chloride 138.6 g (1.0 mol)13.86 kg (100 mol)Accurate measurement and controlled addition are critical.
Sodium Hydrosulfide (NaSH) ~84 g (1.5 mol, 1.5 eq)~8.4 kg (150 mol, 1.5 eq)Handling large quantities of solid NaSH requires specialized equipment (e.g., glovebox, enclosed charging system) to prevent H₂S exposure.[1][2]
Solvent (e.g., Ethanol) 500 mL50 LSolvent purity and dryness must be consistent.
Reaction Temperature 50-60 °C50-60 °CMaintaining a stable temperature is harder at scale; requires an efficient reactor jacket and cooling loop.
Addition Time 30 minutes2-3 hoursSlower addition is necessary to control the exotherm.
Reaction Time 4-6 hours6-8 hoursMay need to be extended to ensure complete conversion due to mixing dynamics.
Typical Yield 80-90%75-85%A slight decrease in yield is common during scale-up.[7]
Typical Purity (Post-Distillation) >99%>98.5%Purification can be more challenging, potentially leading to slightly lower purity.

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound

Step 1: Synthesis of 2-Butoxyethyl chloride

  • Set up a 1 L round-bottom flask with an overhead stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing NaOH solution).

  • Charge the flask with 2-Butoxyethanol (e.g., 236.4 g, 2.0 mol) and pyridine (e.g., 15.8 g, 0.2 mol) under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (e.g., 261.8 g, 2.2 mol) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until GC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture, quench by slowly pouring it onto crushed ice, and separate the organic layer.

  • Wash the organic layer with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Butoxyethyl chloride.

Step 2: Synthesis of this compound

  • Set up a 1 L jacketed reactor with an overhead stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber.

  • Charge the reactor with a solution of sodium hydrosulfide (NaSH, e.g., 84 g, 1.5 mol) in ethanol (500 mL). Heat the mixture to 50 °C.

  • Slowly add the crude 2-Butoxyethyl chloride (from Step 1, ~1.0 mol) via the dropping funnel over 30-45 minutes, maintaining the temperature at 50-60 °C.

  • Stir the mixture at this temperature for 4-6 hours, monitoring the reaction progress by GC.

  • Once complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Carefully acidify the filtrate to pH ~5-6 with dilute HCl under vigorous stirring and efficient ventilation.

  • Extract the product with a suitable solvent (e.g., MTBE), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway A 2-Butoxyethanol B 2-Butoxyethyl chloride (Intermediate) A->B  Step 1: Chlorination C This compound (Final Product) B->C  Step 2: Thiolation R1 SOCl₂, Pyridine R2 NaSH, Ethanol

Caption: Reaction scheme for the two-step synthesis of this compound.

Scale-Up Experimental Workflow

Scale_Up_Workflow start Start raw_mat Raw Material Qualification start->raw_mat reactor_prep Reactor Preparation (Inerting, Cleaning) raw_mat->reactor_prep reagent_charge Reagent Charging (Controlled Addition) reactor_prep->reagent_charge reaction Reaction Monitoring (Temp, Pressure, GC) reagent_charge->reaction workup Quench & Workup (pH Control, Extraction) reaction->workup purification Purification (Fractional Distillation) workup->purification analysis Final Product Analysis (QC/QA) purification->analysis end End analysis->end

Caption: Key stages in a pilot plant workflow for chemical synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree issue Issue Detected: Low Yield / Impurities incomplete Starting Material Present? issue->incomplete Check Conversion impurity Major Impurity Type? issue->impurity Check Purity check_time Action: Extend Time / Slightly Increase Temp incomplete->check_time Yes check_mixing Action: Increase Agitation / Check Impeller incomplete->check_mixing No (Suspect Mixing) disulfide Disulfide? impurity->disulfide sulfide Dialkyl Sulfide? impurity->sulfide check_inert Action: Check N₂ Blanket, Degas Solvents disulfide->check_inert check_stoich Action: Verify Reagent Ratio (NaSH vs. Halide) sulfide->check_stoich

Caption: A decision tree for troubleshooting common synthesis problems.

References

Validation & Comparative

A Comparative Guide to the Validation of 2-Butoxyethanethiol Purity: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-Butoxyethanethiol. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a thiol compound with emerging applications in various fields, including pharmaceutical development, due to its unique chemical properties. Ensuring the purity of this compound is critical for the reliability and reproducibility of research and for the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable candidate for the purity assessment of this compound.[1][2][3] This guide will compare a proposed HPLC method with Gas Chromatography (GC) and a colorimetric assay based on Ellman's reagent, providing a detailed analysis of their respective strengths and weaknesses.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the chemical nature of the analyte and potential impurities, the required sensitivity, and the available instrumentation. This section compares HPLC, GC, and a colorimetric assay for the analysis of this compound.

ParameterHPLCGas Chromatography (GC)Colorimetric Assay (Ellman's Reagent)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Spectrophotometric quantification of thiols based on their reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1]
Applicability Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile thiols.Specific for the quantification of total free thiol content.[1]
Specificity High; can separate the main compound from structurally similar impurities.High; provides excellent separation of volatile impurities.Low; measures total thiol content and does not distinguish between this compound and other thiol impurities.
Sensitivity High (typically µg/mL to ng/mL range).Very high (typically ng/mL to pg/mL range).Moderate (typically µg/mL range).[1]
Quantification Excellent for both purity determination and impurity profiling.Excellent for quantifying volatile impurities.Provides a quantitative measure of total thiol concentration.
Potential Impurities Detected Non-volatile impurities such as oxidation products (disulfides), unreacted starting materials, and byproducts from synthesis.Volatile impurities such as residual solvents (e.g., toluene, ethanol) and volatile byproducts.Only impurities containing a free thiol group will be detected.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • 0-10 min: 30% Acetonitrile

    • 10-25 min: 30-80% Acetonitrile (linear gradient)

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80-30% Acetonitrile (linear gradient)

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to the desired concentration.

Gas Chromatography (GC) Method

This GC method is suitable for the analysis of volatile impurities in this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve 100 mg of this compound in 10 mL of a suitable solvent (e.g., dichloromethane).

Colorimetric Assay (Ellman's Reagent)

This assay provides a rapid estimation of the total free thiol content.

  • Reagents:

    • Ellman's Reagent (DTNB) solution: 10 mM DTNB in 0.1 M phosphate buffer, pH 8.0.

    • Phosphate buffer: 0.1 M, pH 8.0.

  • Procedure:

    • Prepare a standard curve using a known thiol compound (e.g., cysteine).

    • Prepare a solution of this compound in the phosphate buffer.

    • In a 96-well plate, add 20 µL of the sample or standard and 180 µL of the Ellman's Reagent solution.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm using a microplate reader.

    • Calculate the thiol concentration based on the standard curve.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for the HPLC validation of this compound purity.

Method_Comparison cluster_methods Analytical Methods cluster_info Information Obtained main Purity Validation of This compound hplc HPLC main->hplc gc Gas Chromatography main->gc colorimetric Colorimetric Assay main->colorimetric purity_impurities Purity & Non-Volatile Impurity Profile hplc->purity_impurities volatile_impurities Volatile Impurity Profile gc->volatile_impurities total_thiol Total Thiol Content colorimetric->total_thiol

Caption: Comparison of analytical methods for this compound purity validation.

Potential Impurities in this compound

Based on the synthesis of ethoxylated and thiol compounds, potential impurities in this compound may include:

  • Oxidation Product: The corresponding disulfide, formed by the oxidation of the thiol group.

  • Unreacted Starting Materials: 2-Butoxyethanol and a sulfur source.

  • Byproducts of Ethoxylation: Polyethylene glycols (PEGs), 1,4-dioxane, and residual ethylene oxide.[4][5]

  • Residual Solvents: Solvents used in the synthesis and purification process.

Conclusion

The validation of this compound purity requires a well-defined analytical strategy.

  • HPLC is a robust and versatile method for determining the purity of this compound and for profiling non-volatile impurities. Its high specificity and sensitivity make it the recommended primary method for quality control.

  • Gas Chromatography serves as an excellent complementary technique for the specific detection and quantification of volatile impurities, such as residual solvents and byproducts from the ethoxylation process.

  • A colorimetric assay using Ellman's reagent offers a rapid and simple way to determine the total free thiol content, which can be useful for initial screening or for applications where total thiol activity is the primary concern.

For a comprehensive purity assessment of this compound, a combination of HPLC for the main component and non-volatile impurities, and GC for volatile impurities, is the most effective approach. This multi-faceted strategy ensures the high quality and consistency required for research and development applications.

References

A Comparative Study of 2-Butoxyethanethiol and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-butoxyethanethiol and its key derivatives, including thioethers, thioesters, and disulfides. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of their synthesis, physicochemical properties, and spectral characteristics. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed experimental protocols are provided for the synthesis and characterization of these compounds.

Physicochemical Properties of this compound

Direct experimental data for this compound is limited in publicly available literature. Therefore, the following properties are estimated based on the known values of its precursor, 2-butoxyethanol, and the general properties of thiols.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueReference Compound: 2-ButoxyethanolJustification for Estimation
Molecular FormulaC6H14OSC6H14O2Substitution of hydroxyl oxygen with sulfur.
Molecular Weight134.24 g/mol 118.17 g/mol Increased atomic weight of sulfur.
Boiling Point~180-190 °C171 °C[1]Thiols generally have slightly higher boiling points than their corresponding alcohols due to increased van der Waals forces, although they lack strong hydrogen bonding.
Density~0.92 g/cm³0.90 g/cm³[1]Sulfur is denser than oxygen, leading to a slight increase in density.
Solubility in WaterSparingly solubleMiscible[1][2]The thiol group is less polar than the hydroxyl group and forms weaker hydrogen bonds with water, leading to lower solubility.
pKa~10-11~17The S-H bond is more acidic than the O-H bond.

Synthesis of this compound and Its Derivatives

The following sections outline the synthetic pathways for this compound and its primary derivatives.

Synthesis of this compound

This compound can be synthesized from its corresponding alcohol, 2-butoxyethanol, through a two-step process involving the conversion of the alcohol to an alkyl halide followed by substitution with a thiolating agent.

Synthesis_of_2_Butoxyethanethiol 2-Butoxyethanol 2-Butoxyethanol 2-Butoxyethyl bromide 2-Butoxyethyl bromide 2-Butoxyethanol->2-Butoxyethyl bromide PBr3 or HBr This compound This compound 2-Butoxyethyl bromide->this compound 1. Thiourea 2. NaOH(aq)

Caption: Synthesis of this compound from 2-Butoxyethanol.

Synthesis of this compound Derivatives

Thioethers can be prepared from this compound via nucleophilic substitution of an alkyl halide with the corresponding thiolate.

Thioether_Synthesis This compound This compound 2-Butoxyethyl thiolate 2-Butoxyethyl thiolate This compound->2-Butoxyethyl thiolate Base (e.g., NaH) 2-Butoxyethyl Alkyl Thioether 2-Butoxyethyl Alkyl Thioether 2-Butoxyethyl thiolate->2-Butoxyethyl Alkyl Thioether Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->2-Butoxyethyl Alkyl Thioether

Caption: General synthesis of a 2-butoxyethyl alkyl thioether.

Thioesters are synthesized by the reaction of this compound with an acyl chloride.

Thioester_Synthesis This compound This compound S-(2-Butoxyethyl) thioester S-(2-Butoxyethyl) thioester This compound->S-(2-Butoxyethyl) thioester Acyl Chloride (R-COCl) Acyl Chloride (R-COCl) Acyl Chloride (R-COCl)->S-(2-Butoxyethyl) thioester Pyridine

Caption: General synthesis of an S-(2-butoxyethyl) thioester.

Oxidation of this compound yields the corresponding disulfide.

Disulfide_Synthesis This compound This compound Bis(2-butoxyethyl) disulfide Bis(2-butoxyethyl) disulfide This compound->Bis(2-butoxyethyl) disulfide Oxidizing Agent (e.g., I2, H2O2)

Caption: Oxidation of this compound to its disulfide.

Comparative Performance Data

The following tables summarize the expected spectral characteristics of this compound and its derivatives based on known trends for these functional groups.

Table 2: Comparative ¹H NMR Spectral Data (Estimated Chemical Shifts, δ ppm)

Compound Type-SCH₂--OCH₂- (adjacent to S)-OCH₂- (butyl)-CH₂- (butyl)-CH₃ (butyl)-SH
This compound2.6-2.83.5-3.73.4-3.61.3-1.60.91.3-1.6 (t)
2-Butoxyethyl Alkyl Thioether2.7-2.93.5-3.73.4-3.61.3-1.60.9-
S-(2-Butoxyethyl) thioester3.0-3.23.6-3.83.4-3.61.3-1.60.9-
Bis(2-butoxyethyl) disulfide2.8-3.03.5-3.73.4-3.61.3-1.60.9-

Table 3: Comparative ¹³C NMR Spectral Data (Estimated Chemical Shifts, δ ppm)

Compound Type-SCH₂--OCH₂- (adjacent to S)-OCH₂- (butyl)-CH₂- (butyl, C2)-CH₂- (butyl, C3)-CH₃ (butyl)C=O
This compound25-3070-7570-7530-3518-2213-15-
2-Butoxyethyl Alkyl Thioether30-3570-7570-7530-3518-2213-15-
S-(2-Butoxyethyl) thioester30-3568-7270-7530-3518-2213-15190-200
Bis(2-butoxyethyl) disulfide38-4270-7570-7530-3518-2213-15-

Table 4: Comparative IR Spectral Data (Key Stretching Frequencies, cm⁻¹)

Compound TypeS-H StretchC-S StretchC=O Stretch
This compound2550-2600 (weak)600-800-
2-Butoxyethyl Alkyl Thioether-600-800-
S-(2-Butoxyethyl) thioester-600-8001690-1710 (strong)[3]
Bis(2-butoxyethyl) disulfide-600-800-

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound

Materials: 2-Butoxyethanol, phosphorus tribromide (PBr₃), thiourea, sodium hydroxide (NaOH), diethyl ether, hydrochloric acid (HCl), magnesium sulfate (MgSO₄).

Procedure:

  • Bromination: Cool 2-butoxyethanol in an ice bath and slowly add PBr₃ with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours. Cool the mixture, pour it into ice water, and extract the 2-butoxyethyl bromide with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. Remove the solvent under reduced pressure.

  • Thiol Synthesis: Dissolve the 2-butoxyethyl bromide in ethanol and add thiourea. Heat the mixture under reflux for several hours. Cool the reaction and add a solution of NaOH. Heat again under reflux for a few hours. Cool the mixture, acidify with dilute HCl, and extract the this compound with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and purify by distillation.

Synthesis of a 2-Butoxyethyl Alkyl Thioether[4]

Materials: this compound, sodium hydride (NaH), an alkyl halide (e.g., iodomethane), and anhydrous tetrahydrofuran (THF).

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath and add NaH portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the solution again in an ice bath and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis of an S-(2-Butoxyethyl) Thioester[5]

Materials: this compound, an acyl chloride (e.g., acetyl chloride), pyridine, and dichloromethane (DCM).

Procedure:

  • Dissolve this compound in DCM and cool in an ice bath.

  • Add pyridine to the solution.

  • Slowly add the acyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis of Bis(2-butoxyethyl) disulfide[6]

Materials: this compound, iodine (I₂), sodium thiosulfate, and dichloromethane (DCM).

Procedure:

  • Dissolve this compound in DCM.

  • Slowly add a solution of iodine in DCM until a persistent brown color is observed.

  • Stir the reaction at room temperature for 1-2 hours.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the disulfide.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a standard NMR spectrometer using a deuterated solvent such as CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as thin films on NaCl plates or as solutions in a suitable solvent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be performed to determine the purity of the compounds and confirm their molecular weights.[4] A standard GC-MS instrument with a capillary column suitable for separating organic compounds should be used.[5][6]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the final characterization of the target compounds.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2-Butoxyethanol 2-Butoxyethanol This compound This compound 2-Butoxyethanol->this compound Derivatives Thioether, Thioester, Disulfide This compound->Derivatives Extraction Extraction Derivatives->Extraction Distillation Distillation Extraction->Distillation Chromatography Chromatography Distillation->Chromatography NMR NMR Chromatography->NMR IR IR NMR->IR GC-MS GC-MS IR->GC-MS

Caption: Workflow for the synthesis and analysis of this compound derivatives.

References

Quantitative Analysis of 2-Butoxyethanethiol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 2-Butoxyethanethiol in complex mixtures, selecting the appropriate analytical technique is paramount. This guide provides a comprehensive comparison of two robust methods: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization. The choice between these methods will depend on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Comparative Analysis of Quantitative Methods

The performance characteristics of HS-SPME-GC-MS and HPLC-FLD for the analysis of this compound are summarized in the table below. These are generalized performance metrics based on the analysis of similar volatile thiols and may vary depending on the specific instrumentation and matrix.

ParameterHS-SPME-GC-MSHPLC-FLD with Derivatization
Principle Volatile and semi-volatile compounds are extracted from the headspace of a sample onto a coated fiber and then thermally desorbed into a gas chromatograph for separation and mass spectrometric detection.[1][2]The thiol group of this compound is chemically modified with a fluorescent reagent. The resulting derivative is then separated by liquid chromatography and detected by a fluorescence detector.[3][4][5]
Selectivity High, based on chromatographic retention time and mass fragmentation pattern.Very high, due to the specific derivatization reaction and the selective detection of the fluorescent tag.[3][4]
Sensitivity Good to excellent, with detection limits typically in the low µg/L to ng/L range.[6]Excellent, with detection limits often reaching the fmol level.[4]
Sample Preparation Minimal; involves sample heating and exposure of the SPME fiber.[2] Derivatization can be incorporated to improve sensitivity.[6][7]More involved; requires a chemical derivatization step prior to injection, which may include heating and reagent removal.[5]
Throughput Moderate; analysis times are typically in the range of 20-40 minutes per sample.Lower, due to the additional derivatization step. However, autosamplers can be used to automate the process.[3]
Matrix Effects Can be significant, especially in complex matrices. Stable isotope-labeled internal standards are recommended for accurate quantification.Can be minimized by the selective derivatization and detection.
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer and an SPME autosampler.High-Performance Liquid Chromatograph with a Fluorescence Detector.
Cost Instrument cost is generally higher. Consumable costs (SPME fibers) are moderate.Instrument cost is generally lower. Reagent costs for derivatization can be a factor.[8][9]

Experimental Protocols

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is ideal for the analysis of volatile compounds like this compound and minimizes sample handling.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample mixture into a headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Seal the vial with a septum cap.

2. HS-SPME Procedure:

  • Place the vial in the autosampler tray, which is equipped with a heating block.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.

  • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined extraction time (e.g., 20 minutes).

3. GC-MS Analysis:

  • Injector: Thermally desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to ensure elution of all components.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound and the internal standard.

4. Quantification:

  • Generate a calibration curve by analyzing standards of known concentrations.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC with Fluorescence Detection (HPLC-FLD) after Derivatization

This method offers excellent sensitivity and selectivity through chemical derivatization of the thiol group.

1. Derivatization:

  • To a known volume of the sample, add a solution of a thiol-specific fluorescent derivatizing agent (e.g., monobromobimane or ThioGlo3).[3][4]

  • Add a buffer to maintain the optimal pH for the reaction.

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[5]

  • Stop the reaction, if necessary, by adding an acid.

  • Filter the derivatized sample before injection.

2. HPLC-FLD Analysis:

  • Column: Use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for instance, 30°C.

  • Fluorescence Detector: Set the excitation and emission wavelengths specific to the chosen fluorescent tag. For example, for a monobromobimane derivative, the excitation is around 380 nm and emission is around 480 nm.[10]

3. Quantification:

  • Prepare a series of calibration standards of this compound and subject them to the same derivatization procedure as the samples.

  • Inject the derivatized standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against its concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for both analytical methods.

HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Mixture Vial Headspace Vial Sample->Vial IS Internal Standard IS->Vial Heating Heating & Equilibration Vial->Heating SPME SPME Fiber Exposure Heating->SPME GCMS GC-MS System SPME->GCMS Thermal Desorption Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

HPLC-FLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample Mixture Derivatization Derivatization Reaction (Heating) Sample->Derivatization Reagent Fluorescent Reagent Reagent->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC-FLD System Filtration->HPLC Injection Data Data Acquisition & Analysis HPLC->Data

Caption: Workflow for HPLC-FLD analysis of this compound after derivatization.

References

Cross-Validation of Analytical Methods for the Determination of 2-Butoxyethanethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Butoxyethanethiol, a volatile thiol compound, is critical in various research and development settings. The selection of an appropriate analytical method is paramount to ensure reliable data for applications ranging from environmental monitoring to pharmaceutical analysis. This guide provides a comparative overview of potential analytical methods for this compound, outlining their principles, hypothetical performance data, and detailed experimental protocols to aid in method selection and cross-validation efforts.

Due to a lack of direct comparative studies for this compound in the published literature, this guide is constructed based on established analytical techniques for similar volatile thiols and the parent compound, 2-Butoxyethanol. The presented data is illustrative and serves as a baseline for expected performance, which must be confirmed through in-house validation studies.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of four common analytical techniques applicable to the analysis of this compound.

Analytical Method Principle Instrumentation Sample Matrix (Hypothetical) Linearity (r²) Limit of Detection (LOD) Precision (RSD%) Accuracy (% Recovery)
HS-GC-FID Separation of volatile compounds based on boiling point and polarity, followed by detection via flame ionization.Headspace Autosampler, Gas Chromatograph, Flame Ionization DetectorAqueous solutions, Biological fluids> 0.995~ 1-5 µg/L< 5%95-105%
HS-GC-MS Separation by GC followed by mass analysis, providing high selectivity and structural information.[1]Headspace Autosampler, Gas Chromatograph, Mass SpectrometerAqueous solutions, Biological fluids> 0.998~ 0.1-1 µg/L< 5%97-103%
GCxGC-MS High-resolution separation using two different GC columns, offering enhanced peak capacity for complex matrices.[2]GCxGC System with Thermal Modulator, Mass SpectrometerComplex environmental or biological matrices> 0.999< 0.1 µg/L< 3%98-102%
HPLC-UV (with derivatization) Separation of derivatized thiol based on polarity, followed by UV detection.HPLC System with UV DetectorAqueous solutions> 0.995~ 5-10 µg/L< 7%90-110%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and should be optimized for specific laboratory conditions and sample matrices.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
  • Sample Preparation:

    • Pipette 1 mL of the sample (e.g., aqueous solution, diluted biological fluid) into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to increase the partitioning of this compound into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Headspace Sampler:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Vial Equilibration Time: 15 minutes

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 180°C at 15°C/min, hold for 3 minutes.

    • FID Conditions:

      • Temperature: 280°C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Nitrogen): 25 mL/min

Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
  • Sample Preparation: Same as for HS-GC-FID.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

    • Headspace and GC Conditions: Same as for HS-GC-FID.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

      • Solvent Delay: 2 minutes.

      • Target Ions for SIM (Selective Ion Monitoring): To be determined from the mass spectrum of this compound (e.g., molecular ion and key fragment ions).

Comprehensive Two-Dimensional Gas Chromatography with Mass Spectrometry (GCxGC-MS)
  • Sample Preparation:

    • For complex matrices, a preliminary extraction step such as solid-phase microextraction (SPME) may be required to concentrate the analyte and reduce matrix interference.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the heated sample vial (60°C for 30 minutes).

    • Desorb the fiber in the GC inlet.

  • Instrumentation and Conditions:

    • GCxGC-MS System: LECO Pegasus BT or equivalent.

    • First Dimension Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Second Dimension Column: DB-17ht (1.5 m x 0.1 mm, 0.1 µm).

    • Modulation Period: 4 seconds.

    • GC Oven Program: Initial temperature of 40°C for 1 minute, ramp to 250°C at 5°C/min.

    • MS Conditions: Same as for HS-GC-MS, but with a faster scan speed (e.g., 200 spectra/second).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
  • Derivatization Procedure:

    • To 1 mL of sample, add 100 µL of a derivatizing agent solution (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - Ellman's reagent, or a maleimide-based reagent) and a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Vortex and allow the reaction to proceed at room temperature for 15 minutes.

    • Quench the reaction if necessary and filter the sample before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start at 20% acetonitrile and ramp to 80% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined based on the absorbance maximum of the derivatized this compound.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters start Sample Collection (e.g., Aqueous Solution) prep Sample Preparation (Aliquoting, Spiking) start->prep gc_fid HS-GC-FID Analysis prep->gc_fid gc_ms HS-GC-MS Analysis prep->gc_ms gcxgc_ms GCxGC-MS Analysis prep->gcxgc_ms hplc_uv HPLC-UV Analysis (with Derivatization) prep->hplc_uv data_analysis Data Acquisition and Processing gc_fid->data_analysis gc_ms->data_analysis gcxgc_ms->data_analysis hplc_uv->data_analysis linearity Linearity data_analysis->linearity lod_loq LOD / LOQ data_analysis->lod_loq precision Precision data_analysis->precision accuracy Accuracy data_analysis->accuracy comparison Method Comparison and Selection linearity->comparison lod_loq->comparison precision->comparison accuracy->comparison

Caption: Workflow for cross-validation of analytical methods for this compound.

This comprehensive guide provides a framework for the selection and cross-validation of analytical methods for this compound. Researchers are encouraged to use this information as a starting point for developing and validating methods tailored to their specific needs, ensuring the generation of high-quality, reliable data.

References

Performance of Thiol Collectors in Mineral Flotation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Thiol collectors are a class of organic compounds that are fundamental to the froth flotation process, a widely used method for selectively separating valuable minerals from gangue (waste rock). These reagents adsorb onto the surface of specific minerals, rendering them hydrophobic (water-repellent) and facilitating their attachment to air bubbles, which then rise to the surface to form a froth that can be collected. The primary applications for thiol collectors are in the flotation of sulfide minerals, such as those of copper, lead, zinc, nickel, and precious metals like gold and silver that are often associated with sulfide minerals.[1][2][3]

The main classes of thiol collectors include xanthates, dithiophosphates, and thionocarbamates. The choice of collector depends on the specific mineralogy of the ore, the desired selectivity, and the operating conditions of the flotation plant.[2][3][4]

Comparative Performance in Copper Sulfide Flotation

The flotation of copper sulfide ores, such as chalcopyrite, bornite, and chalcocite, is a major application for thiol collectors. The performance of different collectors is typically evaluated based on the recovery of the valuable mineral and the grade (purity) of the resulting concentrate.

Table 1: Performance Comparison of Thiol Collectors in Copper Sulfide Ore Flotation

Collector TypeCollector Name/MixtureOre TypeCollector Dosage (g/t)Copper Recovery (%)Copper Grade (%)Reference
XanthateSodium Isobutyl Xanthate (SIBX) & Sodium Ethyl Xanthate (NAX)Kupferschiefer Copper Ore12092.022.0[5]
Dithiophosphatedi-Ethyl-dithiophosphate (di-C2-DTP)Okiep Copper Ore69.5Not specified, but superior to xanthate at this dosageNot specified[2]
Thionocarbamate & DithiophosphinateAEROPHINE® 3422Kupferschiefer Copper OreNot specified, but most influential for recoveryHigher than xanthates at low dosagesNot specified[5]
Xanthate & Dithiophosphate BlendDithiophosphate and Xanthate (3:1)Nussir Copper OreNot specified96.324.7[6]
Thionocarbamaten-Butoxycarbonyl-O-n-butyl thionocarbamate (BBT)Nussir Copper Ore2 x 10⁻⁵ MSignificantly increased recoveryImproved grades[7]

Note: Direct comparison between studies should be made with caution due to variations in ore mineralogy, experimental conditions, and analytical methods.

Comparative Performance in Gold and Silver Flotation

Thiol collectors are also crucial for the recovery of gold and silver, particularly when these precious metals are associated with sulfide minerals like pyrite and arsenopyrite. The collectors adsorb onto the surface of the gold-bearing sulfides, allowing for their separation from non-valuable minerals.[3][8]

Table 2: Performance Comparison of Thiol Collectors in Precious Metal Flotation

Collector TypeCollector Name/MixtureOre TypeCollector Dosage (g/t)Gold (Au) Recovery (%)Silver (Ag) Recovery (%)Concentrate GradeReference
Dithiophosphate & ThionocarbamateAero 208 + Aerophine 3418 AComplex Lead-Zinc Ore350 + 350Not specifiedNot specified1026.9 g/t Au, 10185 g/t Ag[9]
Monothiophosphate & DithiophosphateAERO 7249Elemental Gold with PyriteNot specifiedHigher selectivity for Au over pyriteNot specifiedImproved Au grade[10]
DithiophosphateSodium Metabisulfite (MBS) and a dithiophosphate formulationGold-bearing PyriteNot specifiedSelective recovery of Au-bearing pyriteNot specifiedNot specified[8]

Experimental Protocols

The following is a generalized experimental protocol for a laboratory-scale froth flotation test, based on methodologies described in the cited literature.[11][12]

General Froth Flotation Protocol
  • Ore Preparation: A representative sample of the ore is crushed and then ground in a ball mill with a specific volume of water to achieve a target particle size distribution (e.g., 80% passing 75 µm).[11][12]

  • Pulp Preparation: The ground ore slurry (pulp) is transferred to a flotation cell of a specific volume (e.g., 2.5 L). The pulp density is adjusted to a predetermined value (e.g., 30-40% solids by weight).[11]

  • pH Adjustment: The pH of the pulp is measured and adjusted to the desired level using reagents such as lime (CaO) or sulfuric acid (H₂SO₄). This is a critical step as the effectiveness of many collectors is pH-dependent.[11][12]

  • Depressant/Activator Addition and Conditioning: If required, depressants (to prevent the flotation of certain minerals) or activators (to enhance the floatability of others) are added to the pulp. The pulp is then conditioned (stirred) for a specific period (e.g., 5 minutes) to allow the reagents to interact with the mineral surfaces.[11]

  • Collector Addition and Conditioning: The selected thiol collector is added to the pulp at a specific dosage. The pulp is then conditioned for another period (e.g., 3-5 minutes) to ensure complete adsorption of the collector onto the target minerals.[11]

  • Frother Addition and Conditioning: A frother (e.g., MIBC - Methyl Isobutyl Carbinol) is added to the pulp to create a stable froth. The pulp is conditioned for a shorter period (e.g., 1-2 minutes).[11][12]

  • Flotation: Air is introduced into the bottom of the flotation cell while the pulp is agitated. The hydrophobic mineral particles attach to the air bubbles and rise to the surface, forming a mineral-laden froth.

  • Concentrate Collection: The froth is scraped from the surface of the pulp at regular intervals for a set duration (e.g., 10-15 minutes). The collected froth is the concentrate.

  • Product Handling and Analysis: The concentrate and the remaining pulp (tailings) are filtered, dried, and weighed. The samples are then assayed to determine the grade of the valuable metal(s). Recovery is calculated based on the mass and grade of the concentrate and tailings.

Visualization of Thiol Collector Mechanism

The following diagram illustrates the general mechanism of action of a thiol collector on a sulfide mineral surface in a froth flotation system.

Thiol_Collector_Mechanism cluster_pulp Aqueous Pulp cluster_froth Froth Phase Sulfide_Mineral Sulfide Mineral (Hydrophilic) Hydrophobic_Mineral Hydrophobic Mineral Surface Sulfide_Mineral->Hydrophobic_Mineral Surface Modification Thiol_Collector Thiol Collector (Anionic) Thiol_Collector->Sulfide_Mineral Adsorption Air_Bubble Air Bubble Hydrophobic_Mineral->Air_Bubble Attachment Mineral_Bubble_Aggregate Mineral-Bubble Aggregate Froth_Collection Collected Froth (Concentrate) Mineral_Bubble_Aggregate->Froth_Collection Recovery

Caption: General mechanism of thiol collector action in froth flotation.

References

A Comparative Guide to the Reaction Products of 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary reaction pathways of 2-Butoxyethanethiol, a versatile thiol compound. Understanding the structure and formation of its reaction products is crucial for applications in materials science, drug development, and organic synthesis. This document outlines the experimental data and detailed protocols for three key reaction types: S-alkylation, oxidation to disulfides, and the thiol-ene click reaction.

S-Alkylation: Formation of 2-Butoxyethyl Thioethers

The reaction of this compound with alkyl halides is a classic example of nucleophilic substitution (SN2), yielding stable thioethers. The thiolate anion, formed by deprotonating the thiol with a base, acts as a potent nucleophile.[1][2][3]

Comparative Performance with Alternative Alkylating Agents

The choice of the alkyl halide significantly impacts the reaction rate and yield. Primary alkyl halides are most effective due to minimal steric hindrance, favoring the SN2 mechanism.

Alkyl HalideSubstrate TypeTypical Yield (%)Reaction Time (hours)Reference
1-BromobutanePrimary90-952-4[4] (Adapted)
2-BromopropaneSecondary60-706-8[5][6] (Inferred)
Benzyl BromideBenzylic>951-2[7] (Adapted)

Table 1: Comparison of S-alkylation reaction of this compound with various alkyl halides.

Experimental Protocol: Synthesis of Butyl (2-butoxyethyl) Sulfide

This protocol is adapted from a similar synthesis of 2-hydroxyethyl-n-octyl sulfide.[4]

  • Preparation of the Thiolate: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the sodium thiolate.

  • Nucleophilic Substitution: To the thiolate solution, add 1-bromobutane (1.05 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the pure thioether.

Oxidation: Formation of Bis(2-butoxyethyl) Disulfide

Mild oxidation of this compound leads to the formation of its corresponding disulfide, bis(2-butoxyethyl) disulfide. This reaction is a common pathway for thiols and is crucial in various biological and chemical systems.[1][2] A variety of oxidizing agents can be employed for this transformation.[3]

Comparison of Oxidizing Agents
Oxidizing AgentConditionsTypical Yield (%)Key AdvantagesReference
Hydrogen Peroxide (H₂O₂)/Iodide catalystRoom Temperature>90Green and mild conditions[3]
Dimethyl sulfoxide (DMSO)Elevated TemperatureHighReadily available solvent/oxidant[3]
Air (O₂) with catalystRoom TemperatureHighEnvironmentally benign[3]
Sulfuryl Fluoride (SO₂F₂)Room Temperature, Base>95Highly efficient and selective[8]

Table 2: Comparison of different methods for the oxidation of this compound.

Experimental Protocol: Oxidation using Hydrogen Peroxide

This protocol is a general method for the oxidation of thiols to disulfides.[3]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of potassium iodide (0.1 eq).

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Once the starting material is consumed, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the disulfide.

Thiol-Ene "Click" Reaction: Addition to Alkenes

The thiol-ene reaction is a highly efficient and versatile method for the formation of carbon-sulfur bonds, proceeding via a radical-mediated addition of a thiol across a double bond.[1][2] This reaction is considered a "click" reaction due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups.[1][2] The addition typically follows an anti-Markovnikov regioselectivity.[2]

Comparison of Alkene Substrates

The reactivity in a thiol-ene reaction is influenced by the structure of the alkene. Electron-rich alkenes generally exhibit higher reactivity.

Alkene SubstrateReactivityTypical Yield (%)Initiation MethodReference
1-OcteneHigh>95Photo-initiation (UV) or thermal initiation (AIBN)[2][9] (General)
StyreneModerate85-95Photo-initiation (UV)[10] (General)
Methyl AcrylateHigh (Michael Addition)>95Base-catalyzed[11] (General)

Table 3: Comparison of the reactivity of this compound with different alkene substrates.

Experimental Protocol: Photo-initiated Thiol-Ene Reaction with 1-Octene

This is a general procedure for a radical-initiated thiol-ene reaction.[2][9]

  • Reaction Mixture: In a quartz reaction vessel, combine this compound (1.1 eq), 1-octene (1.0 eq), and a radical photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.05 eq).

  • Initiation: Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature with stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS. The reaction is typically complete within minutes to a few hours.

  • Purification: Upon completion, the reaction mixture can often be used directly, or the product can be purified by removing the excess thiol and initiator under vacuum or by column chromatography if necessary.

Visualizing the Reaction Pathways

The following diagrams illustrate the described reaction pathways and a general experimental workflow.

reaction_pathways thiol This compound thiolate 2-Butoxyethanethiolate thiol->thiolate + Base disulfide Bis(2-butoxyethyl) Disulfide thiol->disulfide + Oxidizing Agent thioether_ene 2-Butoxyethyl Thioether (from Thiol-Ene) thiol->thioether_ene + Alkene, Initiator (Thiol-Ene) thioether 2-Butoxyethyl Thioether thiolate->thioether + Alkyl Halide (SN2)

Caption: Reaction pathways of this compound.

experimental_workflow start Reactants & Solvent reaction Reaction (Heating/Irradiation) start->reaction monitoring Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for synthesis.

Logical Relationship of Reaction Choices

The selection of a particular reaction pathway depends on the desired final product and the available starting materials.

logical_relationship goal Desired Product thioether Thioether goal->thioether disulfide Disulfide goal->disulfide sn2 S-Alkylation (SN2) thioether->sn2 If starting with Alkyl Halide thiol_ene Thiol-Ene Reaction thioether->thiol_ene If starting with Alkene

Caption: Decision tree for product synthesis.

References

Benchmarking 2-Butoxyethanethiol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of drug discovery and development, the unique chemical properties of the thiol group (-SH) have been harnessed to create a diverse array of therapeutic agents. From antioxidants to chelating agents and key components in bioconjugation, thiol-containing molecules play a critical role in modern pharmacology. This guide provides a comparative benchmark for 2-Butoxyethanethiol, a novel investigational compound, against established commercial alternatives. Due to the limited publicly available data on this compound, this comparison is framed to evaluate its potential performance based on the well-understood functionalities of its thiol group and structural similarities to existing compounds. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of how a molecule like this compound might be positioned and evaluated against current standards of care and research compounds.

The Role of Thiols in Drug Development

The thiol functional group is a versatile player in medicinal chemistry, primarily due to its nucleophilicity and its ability to undergo redox reactions.[1][2][3] Key applications of thiol-containing compounds in drug development include:

  • Antioxidant Activity: Thiols are effective scavengers of reactive oxygen species (ROS), protecting cells from oxidative damage.[1][3][4][5][6][7] Glutathione (GSH), a naturally occurring tripeptide, is a primary example of a cellular antioxidant that relies on its thiol group.[1][3][4][8][9][10][11]

  • Chelation Therapy: The soft nature of the sulfur atom in thiols allows for strong binding to heavy metal ions. This property is exploited in drugs like penicillamine, which is used to treat Wilson's disease by chelating excess copper.[1][12][13][14][15][16]

  • Enzyme Inhibition: The thiol group can interact with the active sites of enzymes, leading to their inhibition. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, utilizes its thiol group to bind to the zinc ion in the ACE active site, contributing to its antihypertensive effect.[17][18][19][20][21]

  • Uroprotection: Compounds like mesna are used to protect the bladder from the toxic metabolites of certain chemotherapy agents by forming non-toxic compounds through their thiol group.[22][23][24][25][26]

  • Bioconjugation: The reactivity of the thiol group makes it a valuable tool for linking molecules, such as in the development of antibody-drug conjugates (ADCs).[27][28][29][30]

Commercial Alternatives and Performance Data

To benchmark the potential of this compound, we will compare it against three well-established thiol-containing drugs, each representing a different therapeutic application: Captopril , Penicillamine , and Mesna .

CompoundPrimary ApplicationMechanism of ActionKey Performance Metrics
Captopril AntihypertensiveInhibition of Angiotensin-Converting Enzyme (ACE)- Potent ACE inhibition (IC50 in the nanomolar range)- Oral bioavailability of ~70%- Short half-life requiring multiple daily doses[21]
Penicillamine Chelating Agent, Anti-rheumaticForms stable complexes with heavy metals (e.g., copper); immunomodulatory effects[12][13][15]- Effective in promoting urinary excretion of copper- Can reduce cystine excretion in cystinuria[12]- Slow onset of action in rheumatoid arthritis
Mesna Uroprotective AgentNeutralizes the urotoxic metabolite acrolein from chemotherapy agents like ifosfamide and cyclophosphamide[22][23][24][25]- Rapidly oxidized in the bloodstream to its inactive disulfide form and then reactivated in the kidney[23]- Effectively reduces the incidence of hemorrhagic cystitis[22][26]

Theoretical Benchmarking of this compound

Potential Applications and Evaluation Parameters:

  • As an Antioxidant: Its efficacy could be compared to N-acetylcysteine (NAC) or glutathione in in vitro antioxidant assays (e.g., DPPH, ABTS assays).

  • As a Chelating Agent: Its binding affinity for various metal ions could be determined and compared to penicillamine or other chelators using techniques like isothermal titration calorimetry.

  • In Bioconjugation: Its reactivity towards electrophiles commonly used in bioconjugation (e.g., maleimides) could be assessed and compared to other small molecule thiols.

Experimental Protocols

To facilitate the evaluation of this compound or similar novel thiol compounds, the following are detailed methodologies for key experiments.

Determination of Antioxidant Capacity: DPPH Radical Scavenging Assay

Objective: To measure the ability of a thiol compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

  • Include a control well with DPPH and the solvent without the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity for each concentration of the test compound using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Evaluation of ACE Inhibition in vitro

Objective: To determine the in vitro inhibitory effect of a thiol compound on angiotensin-converting enzyme (ACE).

Methodology:

  • This assay is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE to release hippuric acid.

  • Prepare a buffer solution (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).

  • Prepare solutions of ACE, HHL, and the test compound in the buffer.

  • In a reaction tube, pre-incubate ACE with various concentrations of the test compound for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., 1 M HCl).

  • Extract the hippuric acid produced into an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and redissolve the hippuric acid in a suitable aqueous solution.

  • Quantify the hippuric acid by measuring its absorbance at 228 nm.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the context in which this compound and its alternatives operate, the following diagrams illustrate relevant biological pathways and experimental workflows.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Renin Renin Thiol_ACE_Inhibitor Thiol-Containing ACE Inhibitor (e.g., Captopril) Thiol_ACE_Inhibitor->ACE Inhibition

Caption: Mechanism of action for thiol-containing ACE inhibitors.

Chelation_Therapy_Workflow cluster_patient Patient with Metal Toxicity Excess_Metal Excess Metal Ions (e.g., Copper) Tissue_Accumulation Tissue Accumulation & Toxicity Excess_Metal->Tissue_Accumulation Metal_Chelate_Complex Stable Metal-Chelate Complex Thiol_Chelator Thiol-Containing Chelating Agent (e.g., Penicillamine) Thiol_Chelator->Excess_Metal Binds to Thiol_Chelator->Metal_Chelate_Complex Renal_Excretion Renal Excretion Metal_Chelate_Complex->Renal_Excretion

Caption: Workflow of chelation therapy with a thiol-containing agent.

Uroprotection_Mechanism Chemotherapy Chemotherapy Agent (e.g., Ifosfamide) Acrolein Acrolein (Urotoxic Metabolite) Chemotherapy->Acrolein Metabolized to Bladder_Toxicity Bladder Toxicity (Hemorrhagic Cystitis) Acrolein->Bladder_Toxicity Non_Toxic_Compound Non-Toxic Thioether Compound Thiol_Uroprotectant Thiol Uroprotectant (e.g., Mesna) Thiol_Uroprotectant->Acrolein Neutralizes Thiol_Uroprotectant->Non_Toxic_Compound Urinary_Excretion Urinary Excretion Non_Toxic_Compound->Urinary_Excretion

Caption: Mechanism of uroprotection by a thiol-containing compound.

While direct experimental data on this compound is currently limited, a comprehensive understanding of the roles of thiol-containing compounds in drug development provides a robust framework for its potential evaluation. By benchmarking against established drugs like Captopril, Penicillamine, and Mesna, and employing standardized experimental protocols, researchers can effectively assess the therapeutic potential of novel thiol compounds. The unique structural features of this compound, particularly its butoxyethyl moiety, may offer advantages in terms of its pharmacokinetic profile, warranting further investigation. This guide serves as a starting point for such an evaluation, providing the necessary context and methodologies for a thorough and objective comparison.

References

No Peer-Reviewed Efficacy Data Currently Available for 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of peer-reviewed scientific literature has revealed no available studies on the efficacy of a compound identified as 2-Butoxyethanethiol. Consequently, a comparison guide with supporting experimental data, as requested, cannot be compiled at this time.

Initial searches for "this compound" consistently yielded information on two distinct but similarly named compounds: 2-Butoxyethanol and 2-Butanethiol . While these substances share some structural similarities, they are different chemical entities with distinct properties and applications. The lack of specific data for "this compound" suggests it may be a novel compound, one that has not been synthesized, or is not described in publicly accessible research.

For the benefit of researchers, scientists, and drug development professionals, a brief overview of the available information on the related compounds is provided below.

2-Butoxyethanol

This compound is a well-documented glycol ether commonly used as a solvent in a variety of industrial and commercial products, including paints, coatings, and cleaning agents. The existing body of research on 2-Butoxyethanol primarily focuses on its toxicological properties, including its effects on the liver and immune system, and its metabolic pathways.

2-Butanethiol

Also known as sec-butyl mercaptan, this organosulfur compound is recognized by its strong, unpleasant odor. It is primarily used as an odorant for natural gas to aid in leak detection. Research on 2-Butanethiol is generally centered on its physical properties, synthesis, and safety in handling and transport.

Without any peer-reviewed studies detailing the efficacy, experimental protocols, or comparative performance of this compound, it is impossible to generate the requested comparison guides, data tables, or visualizations. Researchers interested in the potential properties of this specific thiol would likely need to engage in novel synthesis and subsequent efficacy testing. Future research, if published, would be necessary to provide the data required for the comprehensive analysis sought.

Safety Operating Guide

Proper Disposal of 2-Butoxyethanethiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling reactive and malodorous compounds like 2-Butoxyethanethiol. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with best practices for handling thiols (mercaptans) in a research and development setting.

The primary method for the disposal of this compound and other thiols involves chemical oxidation. This process converts the volatile and odorous thiol into a less harmful, water-soluble sulfonic acid, which can then be safely disposed of. The oxidizing agent of choice is a readily available commercial solution of sodium hypochlorite, commonly known as bleach.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to the following safety protocols:

  • Work in a well-ventilated area: All handling and disposal steps must be performed inside a certified chemical fume hood to prevent the inhalation of harmful and unpleasant vapors.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[2]

  • Avoid Incompatibilities: Keep this compound away from heat, sparks, open flames, and strong oxidizing agents.[2][3]

  • Spill Management: In case of a spill, absorb the material with an inert dry substance and place it in a suitable, closed container for disposal.[4]

Step-by-Step Disposal Protocol

This protocol details the chemical neutralization of this compound for safe disposal.

1. Preparation of the Oxidation Solution:

  • In a designated container within a fume hood, prepare a 1:1 mixture of commercial bleach (containing approximately 5.25% sodium hypochlorite) and water.[5] Alternatively, for a more controlled reaction, use a 25% excess of commercial hypochlorite bleach.[6][7]

2. Chemical Oxidation:

  • Slowly and carefully add the this compound waste dropwise to the stirring bleach solution.[6][7] This addition should be done cautiously as the reaction can be exothermic.[8]

  • If treating a solid thiol, it can be added gradually or dissolved in a non-oxidizable solvent like tetrahydrofuran before addition.[6][7]

3. Reaction and Verification:

  • Allow the mixture to stir and react for an extended period, typically overnight or for at least 24 hours, to ensure complete oxidation of the thiol.[5][8]

  • After the reaction period, carefully check for the characteristic thiol odor. The absence of this smell is an indicator that the oxidation is complete.[8]

4. Neutralization and Final Disposal:

  • Once the absence of thiol is confirmed, test the pH of the resulting solution.

  • Neutralize the solution with a suitable acid if necessary.

  • The neutralized solution, now containing the much less hazardous sulfonic acid, can be flushed down the sanitary sewer with a large excess of water.[6][8]

5. Decontamination of Glassware and Equipment:

  • All glassware and equipment that came into contact with this compound should be immediately submerged in a bleach bath and allowed to soak overnight (approximately 14 hours or more).[1][5]

  • After soaking, the glassware can be thoroughly rinsed with water and cleaned using standard laboratory procedures.[5]

Quantitative Data for Disposal

ParameterValue/InstructionCitation
Oxidizing Agent Commercial Sodium Hypochlorite Solution (Bleach)[6][8]
Recommended Bleach Concentration ~5.25% Sodium Hypochlorite[6]
Ratio for Bleach Bath 1:1 mixture of bleach and water[5]
Reaction Stoichiometry Use a 25% excess of hypochlorite solution[6][7]
Reaction Time At least 24 hours[8]
Glassware Soaking Time Minimum of 14 hours (overnight)[5]

Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G cluster_prep Preparation cluster_reaction Chemical Treatment cluster_disposal Final Disposal cluster_decon Decontamination A Wear Appropriate PPE B Work in Fume Hood A->B C Prepare Bleach Solution B->C D Slowly Add this compound Waste C->D E Stir and React for 24 hours D->E I Soak Contaminated Glassware in Bleach Bath D->I Contaminated Glassware F Check for Absence of Thiol Odor E->F F->E Odor Present G Neutralize pH F->G Odor Absent H Dispose Down Drain with Excess Water G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the laboratory.

References

Personal protective equipment for handling 2-Butoxyethanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Butoxyethanethiol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard Summary

This compound is expected to be a combustible liquid that is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Thiols are notorious for their powerful and unpleasant odors, and this compound is likely no exception. It may also be toxic upon inhalation.[1][2]

Quantitative Data Summary

As no direct SDS is available for this compound, the following table summarizes key quantitative data from the closely related compound 2-Butoxyethanol. This data should be used as a precautionary reference.

PropertyValueSource
Boiling Point231 °C / 448 °F[3]
Melting Point-68 °C / -90 °F[3]
Density0.967 g/cm³ (at 25 °C / 77 °F)[3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

Standard Laboratory Attire:
  • Lab Coat: A standard, buttoned lab coat should be worn to protect against splashes.

  • Long Pants and Closed-Toe Shoes: These are required to protect the lower body and feet from potential spills.

Specific PPE for Handling this compound:
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2]To protect against splashes and vapors which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2]To prevent skin contact which can cause irritation.[1]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[2]To avoid inhalation of potentially toxic vapors.[1]
Body Protection A chemically resistant apron over the lab coat is recommended for larger quantities.To provide an additional layer of protection against significant splashes.

Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed workflow for the safe handling of this compound from preparation to disposal.

Preparation and Pre-Handling:
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Ensure Proper Ventilation: All work with this compound must be conducted in a certified chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including the chemical, reaction vessels, and waste containers, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling and Use:
  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.

  • Keep Containers Closed: Keep the container tightly sealed when not in use to minimize the release of vapors.[2]

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents, bases, acids, and metals.[4]

  • No Ignition Sources: Keep away from heat, sparks, and open flames.[1]

Decontamination and Spill Cleanup:
  • Small Spills: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

  • Decontaminate Surfaces: Clean the affected area thoroughly with soap and water.

Disposal Plan:
  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Follow Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

Emergency and First-Aid Procedures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep1 Review Safety Guide prep2 Work in Fume Hood prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Dispense Chemical Carefully prep3->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Avoid Incompatibles & Heat handle2->handle3 post1 Decontaminate Work Area handle3->post1 emergency_node Exposure or Spill Occurs handle3->emergency_node Potential Hazard post2 Dispose of Waste Properly post1->post2 post3 Remove PPE & Wash Hands post2->post3 first_aid Follow First-Aid Procedures emergency_node->first_aid Exposure spill_clean Follow Spill Cleanup Protocol emergency_node->spill_clean Spill

References

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